molecular formula C9H7NO2S B1355196 Methyl thieno[3,2-b]pyridine-6-carboxylate CAS No. 212571-01-2

Methyl thieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B1355196
CAS No.: 212571-01-2
M. Wt: 193.22 g/mol
InChI Key: LTGJQBKVEKQZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thieno[3,2-b]pyridine-6-carboxylate (CAS 212571-01-2) is a fused heterocyclic compound of significant interest in medicinal chemistry and chemical synthesis. It serves as a versatile synthetic intermediate and key scaffold for the development of novel biologically active molecules. The thieno[3,2-b]pyridine core is a privileged structure in drug discovery, with published research demonstrating that derivatives of this scaffold exhibit potent antitumor activities against various human cancer cell lines, including triple-negative breast cancer (TNBC) and others . These compounds often function by modulating key cellular signaling pathways; specific analogues have been identified as inhibitors of protein kinases such as VEGFR-2 and Src, which are critical targets in oncology for inhibiting tumor growth and angiogenesis . The methyl carboxylate group at the 6-position provides a handle for further functionalization via cross-coupling reactions or hydrolysis, allowing for extensive structure-activity relationship (SAR) studies . This product is intended for research applications as a building block in the synthesis of potential therapeutic agents and for probing biological mechanisms. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGJQBKVEKQZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CS2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571923
Record name Methyl thieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212571-01-2
Record name Methyl thieno[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core of Methyl Thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

While the specific properties of Methyl thieno[3,2-b]pyridine-6-carboxylate are not documented, the properties of the parent carboxylic acid provide a useful reference.

Table 1: Physicochemical Properties of Thieno[3,2-b]pyridine-6-carboxylic acid

PropertyValueSource
Molecular Formula C₈H₅NO₂S[1]
Molecular Weight 179.20 g/mol [1]
Appearance Solid[1]
InChI 1S/C8H5NO2S/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)[1]
InChI Key WEYMRIJRWNCSFV-UHFFFAOYSA-N[1]
SMILES OC(C1=CN=C2C=CSC2=C1)=O[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the specific this compound are not available. However, the synthesis of the isomeric Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been well-documented and provides a valuable methodological framework.

General Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

The synthesis of these compounds is typically achieved through a Suzuki-Miyaura cross-coupling reaction.[2][3] The general workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_coupling Suzuki-Miyaura Cross-Coupling cluster_product Final Product 3-aminothieno[3,2-b]pyridine-2-carboxylate Methyl 3-aminothieno[3,2-b] pyridine-2-carboxylate diazotization Diazotization (t-BuONO, CuBr₂) 3-aminothieno[3,2-b]pyridine-2-carboxylate->diazotization precursor Methyl 3-bromothieno[3,2-b] pyridine-2-carboxylate (1) diazotization->precursor suzuki_reaction Pd-catalyzed Coupling (Pd(dppf)Cl₂, base) precursor->suzuki_reaction boron_reagent (Hetero)aryl Boronic Acid/ Pinacol Borane/Trifluoroborate Salt boron_reagent->suzuki_reaction final_product Methyl 3-(hetero)arylthieno[3,2-b] pyridine-2-carboxylates (2a-h) suzuki_reaction->final_product

Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.
Detailed Experimental Protocol: Synthesis of Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e)[2]

  • Preparation of the Precursor (Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate): The starting material, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, undergoes a Sandmeyer-type reaction using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) to yield the bromo-intermediate.

  • Suzuki-Miyaura Coupling:

    • To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1) (0.120 g, 0.443 mmol).

    • Add potassium (4-chlorophenyl)trifluoroborate (0.116 g, 0.532 mmol).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically 2-4 mol%.

    • Add a suitable base, such as cesium carbonate (Cs₂CO₃).

    • The reaction is carried out in a suitable solvent, such as a 1:1 mixture of dichloromethane (CH₂Cl₂) and water.

    • The reaction mixture is heated for 3 hours.

  • Purification:

    • After the reaction is complete, the product is extracted and purified by column chromatography on silica gel using a 50% ether/petroleum ether eluent.

    • The final product, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e), is obtained as a white solid.[2]

Table 2: Synthesis and Properties of Selected Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [2]

Compound(Hetero)aryl Boron ReagentYield (%)Melting Point (°C)
2b p-tolyltrifluoroborate84153-154
2c 4-methoxyphenyltrifluoroborate70190-191
2d 4-(trifluoromethyl)phenyltrifluoroborate40170-171
2e (4-chlorophenyl)trifluoroborate82195-196
2g 4-pyridine boronic acid66192-193

Biological Activity and Potential Applications

While no biological data is available for this compound, research on its isomers has revealed promising therapeutic potential, particularly in oncology.

Antitumor Activity of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivatives

A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor activity against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[2][3]

  • Growth Inhibition: Several compounds demonstrated significant growth inhibition in both TNBC cell lines with minimal toxicity towards the non-tumorigenic mammary epithelial cell line MCF-12A.[2][3]

  • Cell Cycle Analysis: The most promising compound, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e), was found to decrease the number of viable MDA-MB-231 cells and reduce cell proliferation.[2] Flow cytometry analysis indicated that compound 2e caused an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle.[3]

  • In Ovo Studies: In a chick chorioallantoic membrane (CAM) model, compound 2e was also shown to reduce tumor size, highlighting its potential in vivo efficacy.[3]

Table 3: In Vitro Antitumor Activity of Compound 2e [3]

Cell LineAssayEndpointResult
MDA-MB-231Sulforhodamine BGI₅₀13 µM
MDA-MB-231Trypan Blue ExclusionCell ViabilityDecreased
MDA-MB-231BrdU IncorporationCell ProliferationDecreased
MDA-MB-231Flow CytometryCell CycleG0/G1 arrest
Signaling Pathways

The precise signaling pathways through which these compounds exert their antitumor effects have not been fully elucidated. However, the observed cell cycle arrest suggests a potential interaction with key regulators of cell cycle progression, such as cyclin-dependent kinases (CDKs) or checkpoint proteins. Further investigation is required to identify the specific molecular targets.

Putative_Signaling_Pathway Compound_2e Methyl 3-(4-chlorophenyl)thieno[3,2-b] pyridine-2-carboxylate (2e) Molecular_Target Putative Molecular Target(s) (e.g., CDKs) Compound_2e->Molecular_Target Inhibition G1_S_Transition G1/S Phase Transition Molecular_Target->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth

Hypothesized Mechanism of Action for Antitumor Thieno[3,2-b]pyridines.

Conclusion and Future Directions

The thieno[3,2-b]pyridine core represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive dataset for this compound remains to be established, the available information on its isomers, particularly the 2-carboxylate derivatives, highlights the potential of this chemical class, especially in the field of oncology.

Future research should focus on:

  • The successful synthesis and characterization of this compound to determine its physicochemical properties and biological activity.

  • A broader investigation into the structure-activity relationships of various substituted thieno[3,2-b]pyridines to optimize their therapeutic potential.

  • Elucidation of the specific molecular targets and signaling pathways involved in the observed antitumor effects.

This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of thieno[3,2-b]pyridine derivatives. The methodologies and data presented for the 2-carboxylate isomers offer a solid starting point for the investigation of other derivatives within this promising class of compounds.

References

An In-depth Technical Guide to Methyl Thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl thieno[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for synthesis and analysis, and its role within relevant biological pathways.

Core Compound Data

This compound is a derivative of the thienopyridine scaffold, a class of compounds recognized for its diverse pharmacological activities. The core data for this compound and its corresponding carboxylic acid are summarized below.

PropertyThis compoundThieno[3,2-b]pyridine-6-carboxylic acid
Molecular Formula C₉H₇NO₂SC₈H₅NO₂S[1]
Molecular Weight 193.22 g/mol 179.20 g/mol [1]
CAS Number 212571-01-2[2]Not specified in provided results
Physical Form Solid (presumed)Solid[1]

Biological Significance and Therapeutic Potential

Thieno[3,2-b]pyridine derivatives have emerged as a promising scaffold in drug development, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of G-protein coupled receptors.[3][4]

Notably, derivatives of the thieno[3,2-b]pyridine core have shown efficacy as:

  • Antitumor Agents: Certain derivatives have exhibited antitumor activity against triple-negative breast cancer (TNBC) cell lines by affecting cell viability and proliferation.[3][5]

  • Metabotropic Glutamate Receptor 5 (mGlu₅) Negative Allosteric Modulators (NAMs): The thieno[3,2-b]pyridine scaffold has been identified as a core component in the development of potent and brain-penetrant mGlu₅ NAMs, which have therapeutic potential in neurological disorders.[6]

  • Kinase Inhibitors: The thienopyridine scaffold is a versatile template for the design of selective protein kinase inhibitors, which are crucial targets in oncology.

The diverse biological activities of thienopyridine derivatives underscore the importance of this compound as a valuable building block and lead compound in the design of novel therapeutics.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not detailed in the provided search results, a representative experimental protocol for the synthesis of a related derivative, Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, via a Suzuki-Miyaura cross-coupling reaction is presented below.[5] This methodology is widely applicable for the functionalization of the thienopyridine core.

Representative Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of a bromo-substituted thienopyridine with a boronic acid derivative.

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (starting material)

  • (Hetero)aryl boronic acid, pinacol borane, or trifluoroborate salt (coupling partner)

  • PdCl₂(dppf)·CH₂Cl₂ (palladium catalyst)

  • K₃PO₄ (base)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a reaction vessel, add Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent).

  • Add the (hetero)aryl boronic acid derivative (1.2–1.6 equivalents).

  • Add PdCl₂(dppf)·CH₂Cl₂ (2–4 mol%).

  • Add K₃PO₄ (6 equivalents).

  • Deoxygenate the vessel by purging with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for the required time (typically 3-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.[5]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Workflow for the Synthesis of Functionalized Thienopyridines start Start: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Reagents: - Boronic Acid Derivative - Pd Catalyst - Base reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate purification->product

Caption: Synthetic workflow for functionalized thienopyridines.

G Proposed Mechanism of Action: Cell Cycle Arrest compound Thieno[2,3-b]pyridine Derivative target Intracellular Target(s) (e.g., Kinases) compound->target Binds to g2m_arrest G2/M Phase Arrest target->g2m_arrest Leads to apoptosis Induction of Apoptosis g2m_arrest->apoptosis inhibition Inhibition of Proliferation g2m_arrest->inhibition

Caption: Cell cycle arrest by thieno[2,3-b]pyridine derivatives.

References

An In-depth Technical Guide on Methyl Thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of methyl thieno[3,2-b]pyridine-6-carboxylate. The thieno[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3]

Core Chemical Properties

Quantitative data for this compound is summarized below. While specific experimental data for this exact isomer is limited in the public domain, properties can be inferred from related compounds and computational predictions.

PropertyDataSource
CAS Number 212571-01-2[4]
Molecular Formula C₉H₇NO₂S[5][6]
Molecular Weight 193.22 g/mol [6]
Physical Form Solid (predicted, based on related compounds)[1][7]
Melting Point Data not available. Related derivatives melt in the 130-200 °C range.[1][8]
Boiling Point Data not available
Solubility Data not available
SMILES String COC(=O)C1=CN=C2C=CSC2=C1[9]
InChI Key WEYMRIJRWNCSFV-UHFFFAOYSA-N (for the parent acid)[9]

Spectral Data Insights

  • Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.

  • Pyridine Ring Protons: The protons on the pyridine ring would likely appear as doublets or doublet of doublets in the aromatic region (δ 7.0-9.0 ppm), with coupling constants characteristic of their positions.

  • Thiophene Ring Protons: The protons on the thiophene ring would also resonate in the aromatic region, with their chemical shifts influenced by the fused pyridine ring.

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route for this compound can be adapted from methodologies used for its isomers, such as a palladium-catalyzed cross-coupling reaction.[1][8] The workflow below illustrates a general approach.

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Functional Group Introduction cluster_2 Step 3: Carboxylation & Esterification cluster_3 Step 4: Purification start Commercially available 3-aminothiophene derivative reagent1 Cyclization Reagents (e.g., Acetoacetate) start->reagent1 Reaction product1 Thieno[3,2-b]pyridine core reagent1->product1 reagent2 Halogenating Agent (e.g., NBS) product1->reagent2 Bromination product2 6-Bromo-thieno[3,2-b]pyridine reagent2->product2 reagent3 1. n-BuLi, CO₂ 2. Methanol, Acid catalyst product2->reagent3 Reaction final_product This compound reagent3->final_product purification Column Chromatography final_product->purification

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

  • Synthesis of the Thieno[3,2-b]pyridine Core: A suitable 3-aminothiophene precursor is reacted with a dicarbonyl compound (e.g., ethyl acetoacetate) under acidic or thermal conditions to construct the fused pyridine ring.

  • Halogenation: The thieno[3,2-b]pyridine core is selectively halogenated at the 6-position using an appropriate agent like N-Bromosuccinimide (NBS) to install a handle for further functionalization.

  • Carboxylation and Esterification: The resulting 6-bromo intermediate undergoes lithium-halogen exchange followed by quenching with carbon dioxide to form the carboxylic acid. Subsequent esterification with methanol under acidic conditions yields the final product.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure this compound.

Biological Assay: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to evaluate the in vitro anticancer potential of compounds on cell lines, as has been done for related thieno[3,2-b]pyridine derivatives.[1][8]

A 1. Cell Seeding Seed cancer cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add varying concentrations of the test compound to wells. A->B C 3. Incubation Incubate plates for 48-72h at 37°C. B->C D 4. Cell Fixation Fix cells with cold trichloroacetic acid (TCA). C->D E 5. Staining Stain fixed cells with Sulforhodamine B (SRB) dye. D->E F 6. Washing Wash away unbound dye with 1% acetic acid. E->F G 7. Solubilization Solubilize bound dye with 10 mM Tris base solution. F->G H 8. Absorbance Reading Measure absorbance at ~510 nm using a plate reader. G->H I 9. Data Analysis Calculate cell growth inhibition and determine GI₅₀ value. H->I

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231 triple-negative breast cancer cells) are cultured in appropriate media and seeded into 96-well plates at an optimized density.[1][8]

  • Treatment: After 24 hours, the cells are treated with various concentrations of this compound.

  • Fixation: Following a 48-hour incubation, the cells are fixed in situ by adding cold trichloroacetic acid (TCA).

  • Staining: The plates are washed, and the cells are stained with 0.4% (w/v) Sulforhodamine B solution.

  • Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read on a microplate reader.

  • Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition, and the GI₅₀ (concentration causing 50% growth inhibition) value is determined.

Biological Context and Potential Applications

The thieno[3,2-b]pyridine scaffold is a privileged structure in drug discovery. Various derivatives have demonstrated significant biological activities:

  • Anticancer Activity: Several methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have shown antitumor activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with low toxicity to non-tumorigenic cells.[1][8] Some compounds were found to induce an increase in the G0/G1 phase of the cell cycle.[1]

  • Antimicrobial Activity: Other isomers, such as thieno[2,3-b]pyridines, have been evaluated for antimicrobial and antifungal properties, with some compounds showing promising activity.[2]

  • mGlu₅ Modulation: Thieno[3,2-b]pyridine-5-carboxamides have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅), a target for various neurological and psychiatric disorders.[10]

  • Antitubercular Activity: Novel 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown activity against Mycobacterium tuberculosis.[11]

Given these precedents, this compound represents a valuable compound for screening in anticancer, antimicrobial, and neuroscience-related drug discovery programs. Its specific substitution pattern may offer a unique pharmacological profile compared to its isomers.

References

An In-Depth Technical Guide to Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the thienopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Thienopyridine derivatives have demonstrated a wide range of pharmacological activities, including antitumor and neuroprotective effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its potential role in modulating cellular signaling pathways.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1][2] It is identified by the CAS number 212571-01-2 .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 212571-01-2[1][2]
Molecular Formula C₉H₇NO₂S[1]
Molecular Weight 193.22 g/mol [1]
Melting Point Data not available in search results

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the construction of the thienopyridine core followed by functional group manipulations. A common and versatile method for creating derivatives of this scaffold is the Suzuki-Miyaura cross-coupling reaction.

General Synthesis Workflow

The logical workflow for the synthesis of thieno[3,2-b]pyridine derivatives often starts from a halogenated precursor, which then undergoes a palladium-catalyzed cross-coupling reaction to introduce various substituents.

G start Halogenated Thienopyridine Precursor suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki product Substituted Thieno[3,2-b]pyridine Derivative suzuki->product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki purification Purification (Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis

A generalized workflow for the synthesis of thieno[3,2-b]pyridine derivatives.
Detailed Experimental Protocol: Synthesis of a Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivative via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for the synthesis of similar thieno[3,2-b]pyridine derivatives.

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (starting material)

  • Aryl or heteroaryl boronic acid (coupling partner)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of DME and water)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ether/petroleum ether mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the aryl or heteroaryl boronic acid (1.2-1.6 equivalents), potassium carbonate (6 equivalents), and the palladium catalyst (2-4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., DME:H₂O in a 3:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3-4.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ether in petroleum ether).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Derivatives of the thieno[3,2-b]pyridine scaffold have shown promising activity as anticancer agents. Studies on related compounds have indicated that they can induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation.

Putative Signaling Pathway: G0/G1 Cell Cycle Arrest

Several small molecules exert their anticancer effects by causing an arrest of the cell cycle in the G0/G1 phase, preventing the cells from entering the S phase (DNA synthesis). This is often mediated by the modulation of key regulatory proteins. While the specific pathway for this compound is not fully elucidated, a plausible mechanism involves the p38 MAPK pathway, which is known to influence the expression of G1 phase-related proteins.

G compound This compound p38 p38 MAPK (Activation) compound->p38 cmyc c-Myc (Downregulation) p38->cmyc cyclinD1 Cyclin D1 (Downregulation) p38->cyclinD1 cdk4 CDK4 (Downregulation) p38->cdk4 arrest G0/G1 Phase Arrest cmyc->arrest cyclinD1->arrest cdk4->arrest

References

Elucidation of the Chemical Structure of Methyl Thieno[3,2-b]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Methyl thieno[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[3,2-b]pyridine scaffold is a key pharmacophore found in various biologically active molecules, exhibiting potential as anticancer and antimicrobial agents.[1][2][3] This document details the experimental methodologies for its structural elucidation and presents key analytical data in a structured format.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound with the molecular formula C₉H₇NO₂S.[4] Its structure consists of a thiophene ring fused to a pyridine ring, with a methyl carboxylate group attached at the 6-position of the pyridine ring.

Chemical Structure:

Systematic Name: this compound CAS Number: 212571-01-2[5] Molecular Formula: C₉H₇NO₂S Monoisotopic Mass: 193.01974 Da[4]

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multi-step reactions starting from commercially available precursors. A common synthetic route involves the construction of the thieno[3,2-b]pyridine core followed by functionalization. For instance, derivatives have been synthesized via a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction from a brominated precursor, Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate.[1][6][7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of thieno[3,2-b]pyridine derivatives, which can be adapted for the specific synthesis of the title compound.

G General Synthetic Workflow start Starting Materials (e.g., aminothiophene derivatives) step1 Ring Closure Reaction (Formation of thienopyridine core) start->step1 step2 Functional Group Interconversion (e.g., Bromination) step1->step2 step3 Cross-Coupling Reaction (e.g., Suzuki-Miyaura) step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 product Final Product (Methyl thieno[3,2-b]pyridine derivatives) step4->product G Drug Discovery Potential cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Potential Therapeutic Applications Core Thieno[3,2-b]pyridine Core Derivatization Chemical Derivatization Core->Derivatization Structure This compound Derivatization->Structure InVitro In Vitro Assays (e.g., Cancer Cell Lines) Structure->InVitro InOvo In Ovo Assays (e.g., CAM Model) InVitro->InOvo Antimicrobial Antimicrobial Agents InVitro->Antimicrobial Antitumor Antitumor Agents InOvo->Antitumor

References

Spectroscopic Analysis of Methyl Thieno[3,2-b]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl thieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This technical guide provides a summary of the expected spectroscopic characteristics and detailed experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
Data not available

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not available

Table 4: Mass Spectrometry Data

m/zAssignment
Data not available

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on procedures reported for similar compounds.

Synthesis

A common route for the synthesis of thieno[3,2-b]pyridine derivatives involves the cyclization of functionalized thiophene precursors. For this compound, a potential synthetic approach could involve the reaction of a suitable aminothiophene derivative with a β-ketoester followed by cyclization and esterification.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

  • ¹H NMR Spectroscopy: The spectrum is typically acquired with 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: The spectrum is acquired with a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Solvent Sample->Dissolution Preparation Sample Holder Preparation Dissolution->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (Fourier Transform, etc.) NMR->Processing IR->Processing MS->Processing Analysis Spectral Interpretation Processing->Analysis Structure Structure Elucidation Analysis->Structure

Methyl thieno[3,2-b]pyridine-6-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Methyl thieno[3,2-b]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines the fundamental principles and detailed experimental protocols for determining these crucial physicochemical properties. The methodologies described are based on established practices for similar thienopyridine and pyridine carboxylate derivatives.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound is predicted to be low in aqueous media, a common characteristic of many thienopyridine derivatives. However, it is expected to exhibit higher solubility in various organic solvents. A systematic evaluation of its solubility in a range of pharmaceutically relevant solvents is essential.

Predicted Solubility Characteristics

Based on the general properties of thienopyridine and pyridine carboxylate esters, the following solubility trends can be anticipated:

  • Aqueous Solubility: Low, likely in the µg/mL to low mg/mL range. The pyridine nitrogen can be protonated at acidic pH, which may slightly increase solubility.

  • Organic Solvent Solubility: Good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Solubility in non-polar solvents is likely to be limited.

Quantitative Solubility Data
Solvent SystemTemperature (°C)Predicted Solubility Range (mg/mL)
Purified Water25< 0.1
Phosphate Buffered Saline (pH 7.4)25< 0.1
0.1 N Hydrochloric Acid (pH ~1)250.1 - 1.0
Dimethyl Sulfoxide (DMSO)25> 10
Dimethylformamide (DMF)25> 10
Ethanol251 - 10
Methanol251 - 10
Acetonitrile250.1 - 1.0
Chloroform251 - 10
Acetone251 - 10
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (crystalline solid, >98% purity)

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile

Understanding the chemical stability of this compound is paramount for its handling, storage, and formulation. Stability studies are conducted to evaluate its susceptibility to degradation under various environmental conditions.

Predicted Stability Characteristics

Pyridine carboxylate esters can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The thieno[3,2-b]pyridine core is generally stable, but exposure to strong oxidizing agents or high-intensity light may lead to degradation.

Quantitative Stability Data (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method. The following table summarizes the conditions for such studies.

Stress ConditionParametersExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hPotential hydrolysis of the methyl ester group.
Base Hydrolysis 0.1 N NaOH, RT, 4hLikely hydrolysis of the methyl ester group.
Oxidative Degradation 3% H₂O₂, RT, 24hPotential for oxidation of the sulfur atom or other parts of the heterocyclic ring.
Thermal Degradation Solid state, 80°C, 72hTo assess solid-state stability at elevated temperatures.
Photostability Solid and solution, ICH Q1B conditionsTo determine sensitivity to light exposure.
Experimental Protocol for Stability Testing (HPLC-Based Assay)

A stability-indicating HPLC method is essential to separate the parent compound from any degradation products.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Stress agents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC system with a UV-Vis or PDA detector

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl or 0.1 N NaOH. Keep at the specified temperature for the designated time. Neutralize the samples before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Store a solid sample and a solution sample at an elevated temperature (e.g., 80°C).

    • Photostability: Expose solid and solution samples to light as per ICH Q1B guidelines. Protect control samples from light.

  • Time-Point Sampling: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the percentage of each degradation product formed.

    • Assess the peak purity of the parent compound to ensure no co-eluting peaks.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Excess solid compound add_solvent Add known volume of solvent start->add_solvent shake Shake at constant temperature (24-72h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.45 µm filter) centrifuge->filter dilute Dilute filtered sample filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_sampling Sampling & Analysis cluster_data Data Evaluation start Start: Compound Solution acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability (ICH Q1B) start->photo sampling Collect samples at time points (t=0, t=x...) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc quantify Quantify parent compound and degradants hplc->quantify pathway Identify degradation pathways quantify->pathway

Caption: Workflow for Stability Testing.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the outlined protocols and predictive analyses based on related chemical structures offer a robust starting point for researchers in the field of drug development. The systematic generation of the data described herein is crucial for advancing the understanding of this compound's pharmaceutical potential.

An In-depth Technical Guide to the Synthesis of Methyl Thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of methyl thieno[3,2-b]pyridine-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The synthesis is strategically divided into the construction of a core intermediate, 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid ethyl ester, followed by its conversion to the final product. This document details the necessary precursors, reaction conditions, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound is centered around a multi-step pathway that begins with the formation of a substituted thiophene, followed by the construction of the fused pyridinone ring. This pyridinone intermediate then undergoes a series of transformations to yield the target aromatic thieno[3,2-b]pyridine core, which is subsequently esterified.

The logical workflow for this synthesis is outlined below:

Synthetic Workflow A Synthesis of 3-Aminothiophene-2-carboxylate B Cyclization to form 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine- 6-carboxylic acid ethyl ester A->B Diethyl Malonate C Chlorination of the Pyridinone Ring B->C Oxalyl Chloride / DMF D Reduction to Thieno[3,2-b]pyridine Core C->D Reduction E Esterification to Methyl Ester D->E Methanol / Acid Catalyst

Caption: Overall synthetic workflow for this compound.

Precursor Synthesis: 3-Aminothiophene-2-carboxylate

The initial and crucial precursor for this synthesis is a 3-aminothiophene-2-carboxylate derivative. These compounds can be synthesized through various methods, with the Gewald reaction being a prominent and versatile approach.

The Gewald reaction involves a one-pot condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Reaction Pathway for 3-Aminothiophene Synthesis (Gewald Reaction):

Gewald Reaction Ketone Ketone/Aldehyde Intermediate Knoevenagel Adduct Ketone->Intermediate Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Intermediate Sulfur Sulfur (S8) Product Ethyl 2-amino-4,5-dialkyl- thiophene-3-carboxylate Sulfur->Product Base Base (e.g., Morpholine) Base->Intermediate Intermediate->Product

Caption: Generalized scheme of the Gewald reaction for 3-aminothiophene synthesis.

Core Intermediate Synthesis: 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid ethyl ester

The central part of the synthesis involves the construction of the thieno[3,2-b]pyridinone ring system. This is achieved through the cyclization of a 3-aminothiophene-2-carboxylate with a malonate derivative, such as diethyl malonate. This reaction is typically performed at elevated temperatures.

Reaction Pathway for Pyridinone Formation:

Pyridinone Formation Aminothiophene Ethyl 2-aminothiophene- 3-carboxylate Product Ethyl 7-hydroxy-thieno[3,2-b]pyridine- 6-carboxylate (Tautomer of 7-oxo form) Aminothiophene->Product Malonate Diethyl Malonate Malonate->Product

Caption: Cyclization reaction to form the thieno[3,2-b]pyridinone core.

Experimental Protocol: Synthesis of Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

A mixture of an appropriate ethyl 2-aminothiophene-3-carboxylate and a slight excess of diethyl malonate is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

ReactantMolar RatioConditionsProductYield
Ethyl 2-aminothiophene-3-carboxylate1RefluxEthyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylateVaries
Diethyl Malonate1.1 - 1.5

Conversion to the Thieno[3,2-b]pyridine Core

The transformation of the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate intermediate into the aromatic thieno[3,2-b]pyridine core involves two key steps: chlorination and subsequent reduction.

Chlorination of the Pyridinone Ring

The 7-oxo group is converted to a 7-chloro substituent, which is a better leaving group for the subsequent reduction step. A common method for this transformation is the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 7-Chlorothieno[3,2-b]pyridine

To a solution of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine in a chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane), a catalytic amount of DMF is added. The mixture is cooled, and oxalyl chloride is added dropwise. The reaction is then heated to reflux and monitored until completion. After cooling, the solvent is removed under reduced pressure to yield the crude 7-chlorothieno[3,2-b]pyridine derivative.[1]

Starting MaterialReagentsSolventConditionsProductYield
Thieno[3,2-b]pyridin-7(4H)-oneOxalyl chloride, DMFDichloromethane/1,2-dichloroethaneReflux, 6 h7-Chlorothieno[3,2-b]pyridine90%[1]
Reduction of the 7-Chloro Group

The final step in forming the aromatic core is the reductive dehalogenation of the 7-chloro substituent. This can be achieved through various catalytic hydrogenation methods.

Logical Relationship for Dechlorination:

Dechlorination Chloro_Compound 7-Chlorothieno[3,2-b]pyridine- 6-carboxylate Reduced_Compound Thieno[3,2-b]pyridine- 6-carboxylate Chloro_Compound->Reduced_Compound Catalytic Hydrogenation (e.g., Pd/C, H2)

References

A Technical Guide to the Discovery, Synthesis, and Isolation of Thieno[3,2-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thieno[3,2-b]pyridine core, a significant heterocyclic scaffold in medicinal chemistry. It details the strategic approaches to its discovery, outlines key synthetic methodologies for its construction and functionalization, and presents relevant experimental data and protocols for laboratory application.

Discovery and Medicinal Significance

The thieno[3,2-b]pyridine scaffold is a "privileged structure" in drug discovery, meaning its framework is capable of binding to a variety of biological targets. Its discovery for new therapeutic applications often arises from strategic drug design approaches such as scaffold hopping , where the core structure of a known active compound is replaced with a bioisosteric or structurally related scaffold to improve properties like potency, selectivity, or pharmacokinetics.

Thieno[3,2-b]pyridine derivatives have demonstrated a broad range of biological activities, making them attractive candidates for drug development programs. Key therapeutic areas where this scaffold has shown promise include:

  • Antitubercular Agents: Derivatives have been designed as potent inhibitors of Mycobacterium tuberculosis Enoyl-ACP reductase (InhA), a crucial enzyme in fatty acid synthesis.[1]

  • Anticancer Agents: The scaffold serves as the foundation for compounds evaluated for activity against various cancer cell lines, including triple-negative breast cancer (TNBC).[2]

  • CNS Disorders: Thieno[3,2-b]pyridine-5-carboxamides have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological and psychiatric disorders.[3]

  • Kinase Inhibition: The core has been utilized to develop inhibitors of key signaling kinases such as c-Met and VEGFR2, which are implicated in cancer angiogenesis and proliferation.[2]

Synthetic Strategies and Experimental Protocols

The construction of functionalized thieno[3,2-b]pyridine derivatives is typically a multi-stage process that involves the initial synthesis of a substituted thiophene precursor, followed by the annulation (fusion) of the pyridine ring, and subsequent functionalization of the bicyclic core.

A versatile and widely used method for preparing the requisite 2-aminothiophene or 3-aminothiophene precursors is the Gewald three-component reaction . This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.

Experimental Protocol: General Gewald Reaction

  • Reaction Setup: To a solution of the carbonyl compound (1.0 eq.) and the active methylene nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or isopropanol), add a basic catalyst (e.g., morpholine, piperidine, or triethylamine, 0.2-1.0 eq.).

  • Sulfur Addition: Add elemental sulfur (1.1 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture, typically between 50°C and reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Workup and Isolation: After completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the 2-aminothiophene product.

G1 cluster_workflow Gewald Reaction Workflow start Combine Ketone/Aldehyde, Active Methylene Nitrile, and Base in Solvent add_sulfur Add Elemental Sulfur start->add_sulfur heat Heat Reaction Mixture (e.g., 50°C - Reflux) add_sulfur->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool, Isolate Precipitate or Concentrate monitor->workup Reaction Complete purify Purify by Recrystallization or Column Chromatography workup->purify product Isolated Aminothiophene Precursor purify->product

Caption: General workflow for the Gewald synthesis of aminothiophene precursors.

The Friedländer annulation is a classical and efficient method for constructing the pyridine ring onto a pre-formed aminothiophene. The synthesis involves the condensation of a 3-aminothiophene bearing a carbonyl group at the 2-position (or a precursor thereof) with a compound containing an activated α-methylene group, such as a β-ketoester (e.g., ethyl acetoacetate).

Experimental Protocol: Friedländer-type Synthesis of a Thieno[3,2-b]pyridinone Core

This protocol is adapted from the synthesis of 5-methylthieno[3,2-b]pyridin-7(4H)-one.[1]

  • Reaction Setup: A 3-aminothiophene derivative (1.0 eq.) is dissolved in glacial acetic acid.

  • Reagent Addition: Ethyl acetoacetate (1.1 eq.) is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is washed with a non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Purification: The product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure thieno[3,2-b]pyridinone.

G2 cluster_workflow Friedländer-type Annulation start 3-Aminothiophene Precursor reaction Condensation (Acid Catalyst, Reflux) start->reaction reagent β-Ketoester (e.g., Ethyl Acetoacetate) reagent->reaction product Thieno[3,2-b]pyridine Core Structure reaction->product Cyclization

Caption: Schematic of the Friedländer-type annulation to form the core scaffold.

Once the thieno[3,2-b]pyridine core is synthesized, its periphery can be modified to build a library of analogs for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, commonly used to attach aryl or heteroaryl groups to the scaffold.

Experimental Protocol: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [2]

  • Precursor Synthesis: The starting material, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, is prepared from the corresponding 3-amino compound via a Sandmeyer-type reaction using t-BuONO and CuBr₂.[2]

  • Reaction Setup: In a reaction vessel, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq.), the desired (hetero)aryl boronic acid, pinacol borane, or potassium trifluoroborate salt (1.2–1.6 eq.), and potassium carbonate (K₂CO₃, 6.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (2–4 mol%), to the mixture.

  • Solvent and Conditions: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (3:1). Heat the reaction mixture to 100°C for 3–4.5 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Workup and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using ether/petroleum ether as eluent) to afford the final 3-aryl-substituted thieno[3,2-b]pyridine derivative.[2]

G3 cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow start Combine Bromo-Thienopyridine, Boron Reagent, and Base add_catalyst Add Pd Catalyst (e.g., PdCl₂(dppf)) start->add_catalyst heat Add Degassed Solvent and Heat (e.g., 100°C) add_catalyst->heat workup Aqueous Workup and Extraction heat->workup purify Purify by Column Chromatography workup->purify product Final Functionalized Product purify->product

Caption: Workflow for the functionalization of the thieno[3,2-b]pyridine scaffold.

Data Presentation: Synthesis of Thieno[3,2-b]pyridine Derivatives

The following table summarizes the results for the synthesis of a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via the Suzuki-Miyaura protocol described above.

Table 1: Suzuki-Miyaura Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate [2]

Compound(Hetero)aryl Boron ReagentReaction Time (h)Yield (%)Melting Point (°C)
2b Potassium p-tolyltrifluoroborate4.584153–154
2c Potassium 4-methoxyphenyltrifluoroborate4.070190–191
2g 4-Pyridine boronic acid4.066192–193
2h Potassium 3-furanyltrifluoroborate4.552130–132

Data extracted from Queiroz et al., Molecules 2021, 26(6), 1594.[2]

References

Physicochemical Characterization of Novel Thienopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thienopyridines, heterocyclic compounds featuring a fused thiophene and pyridine ring system, represent a critical scaffold in medicinal chemistry. Their derivatives have demonstrated a wide array of pharmacological activities, including antiplatelet, anticancer, antiviral, and anti-inflammatory effects.[1][2] The biological efficacy of any drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough physicochemical characterization is a cornerstone of the drug discovery and development process for novel thienopyridine derivatives.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential physicochemical properties of thienopyridines, detailed experimental protocols for their determination, and the biological context in which these properties are critical.

Key Physicochemical Properties

The optimization of a thienopyridine derivative's drug-like properties begins with the measurement and understanding of its fundamental physicochemical characteristics.

  • Aqueous Solubility: This is one of the most critical properties, as a compound must be in solution to be absorbed and exert its therapeutic effect.[3] The solubility of ionizable compounds like thienopyridines is highly dependent on pH.

  • Lipophilicity (LogP/LogD): Lipophilicity is the affinity of a molecule for a fatty or non-polar environment.[3] It is a key determinant of a drug's ability to cross biological membranes, and it also influences its solubility, protein binding, and metabolism.[4][5] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form or the distribution coefficient (LogD) at a specific pH.

  • Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[6] Since the ionized form of a drug is generally more water-soluble and the neutral form is more permeable across cell membranes, the pKa is crucial for predicting a drug's behavior in the gastrointestinal tract and bloodstream.

  • Solid-State Properties: Characteristics such as crystallinity, polymorphism (the ability to exist in multiple crystalline forms), and melting point are vital for formulation development.[7][8] Different polymorphs can exhibit different solubilities, dissolution rates, and stability, thereby affecting bioavailability.[7]

  • Chemical Stability: Assessing a compound's stability under various conditions—such as a range of pH values, temperatures, and light exposure—is essential to ensure its integrity and shelf-life.[3]

Experimental Workflow and Protocols

A systematic approach to characterizing novel thienopyridines ensures that all critical data is captured efficiently. The following workflow outlines the key stages.

G cluster_0 Initial Characterization cluster_1 Physicochemical Profiling cluster_2 Data Analysis & Lead Optimization Synthesis Synthesis & Purification of Novel Thienopyridine Structure Structural Confirmation (NMR, MS, IR) Synthesis->Structure Purity Purity Assessment (HPLC) Structure->Purity SolidState Solid-State Analysis (DSC, TGA, XRPD) Purity->SolidState Solubility Aqueous Solubility (Kinetic & Thermodynamic) Purity->Solubility pKa pKa Determination (UV-Vis, CE) Purity->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask, RP-HPLC) Purity->LogP Stability Chemical Stability (pH, Temp, Light) Purity->Stability Formulation Pre-formulation Development SolidState->Formulation ADME In Vitro ADME (e.g., Caco-2 Permeability) Solubility->ADME pKa->ADME LogP->ADME Stability->Formulation SAR Structure-Activity Relationship (SAR) SAR->Formulation ADME->SAR ADME->Formulation

Caption: Experimental workflow for the physicochemical characterization of novel thienopyridines.

Protocol for pKa Determination (UV-Metric Method)

This method utilizes UV-Vis spectrophotometry to determine the pKa of a compound by measuring changes in its absorbance spectrum as a function of pH.[6]

  • Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).

  • Sample Preparation: Prepare a stock solution of the thienopyridine derivative in a suitable solvent (e.g., DMSO).

  • Measurement: In a 96-well microtiter plate, add a small aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is minimal (<1%).

  • Analysis: Measure the UV-Vis absorbance spectrum for each well.

  • Calculation: Plot the absorbance at a specific wavelength (where the ionized and neutral species have different absorbances) against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Protocol for Lipophilicity (LogP) Determination (Shake-Flask Method)

The traditional shake-flask method directly measures the partitioning of a compound between n-octanol and water.[6]

  • Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol to create a biphasic system.

  • Partitioning: Add a known amount of the thienopyridine compound to a tube containing equal volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (e.g., for 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol for Aqueous Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent and is a critical parameter for drug development.[3]

  • Sample Preparation: Add an excess amount of the solid thienopyridine compound to a vial containing a specific buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Dilute the resulting saturated solution and determine the compound's concentration using a calibrated analytical method like HPLC-UV.

  • Verification: Ensure that solid material is still present at the end of the experiment to confirm that the solution was indeed saturated.

Data Presentation: Examples of Thienopyridine Characterization

Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Spectroscopic and Physical Data for Novel Thieno[2,3-b]pyridine Derivatives Data selected from a study on 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine derivatives.[9]

Compound IDMolecular FormulaMelting Point (°C)IR (KBr, cm⁻¹)Key ¹H-NMR Signals (DMSO-d₆, δ ppm)
6b C₂₂H₁₃BrN₂O₂S260–2623425, 3294 (NH₂), 1672 (CO)6.80 (s, br., 2H, NH₂), 7.44–8.28 (m, 11H, ArH's)
6c C₁₆H₈BrN₃OS280–2823425, 3348 (NH₂), 2194 (CN)7.39–8.62 (m, 8H, ArH's and NH₂)
6d C₁₈H₁₃BrN₂O₃S290–2923460, 3313 (NH₂), 1681 (CO)1.35 (t, 3H, CH₃), 4.31 (q, 2H, CH₂), 7.43-8.62 (m, 8H, ArH's, NH₂)

Table 2: Calculated Physicochemical Properties of Thienopyridine Antiplatelet Agents Data from a theoretical study on antiplatelet agents.[10]

CompoundClassCalculated LogPPolar Surface Area (PSA) (Ų)Status
Ticlopidine Thienopyridine3.523.88Prodrug
Clopidogrel Thienopyridine3.1130.11Prodrug
Prasugrel Thienopyridine2.5953.15Prodrug

Biological Context and Signaling Pathways

The ultimate goal of physicochemical characterization is to design molecules that can effectively reach and interact with their biological targets. Thienopyridines are known to modulate several key signaling pathways.

The P2Y₁₂ Receptor Pathway (Antiplatelet Activity)

Many thienopyridine drugs, such as clopidogrel and prasugrel, are antiplatelet agents that act as irreversible antagonists of the P2Y₁₂ receptor on platelets.[1] By blocking this receptor, they inhibit ADP-mediated platelet activation and aggregation, a critical process in thrombosis.[1][2]

G Thieno Thienopyridine Prodrug (e.g., Clopidogrel) ActiveMeta Active Metabolite Thieno->ActiveMeta Metabolic Activation P2Y12 P2Y12 Receptor ActiveMeta->P2Y12 Irreversible Inhibition ADP ADP ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PlateletAgg Platelet Aggregation Gi->PlateletAgg Leads to cAMP ↓ cAMP AC->cAMP Produces cAMP->PlateletAgg Inhibits

Caption: Inhibition of the P2Y₁₂ signaling pathway by thienopyridine active metabolites.

The PI3K/Akt/mTOR Pathway (Anticancer Activity)

Certain thienopyrimidine derivatives (a related class) have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[11]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts Thieno Thienopyrimidine Inhibitor Thieno->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thienopyrimidine derivatives.

Conclusion

The successful development of novel thienopyridine-based therapeutics is contingent upon a deep and early understanding of their physicochemical properties. A systematic characterization of solubility, lipophilicity, pKa, stability, and solid-state properties provides the foundation for rational drug design and lead optimization. By integrating this data with biological activity and signaling pathway analysis, researchers can more effectively navigate the complex path from a promising chemical scaffold to a viable clinical candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif present in numerous compounds with a wide range of biological activities, making it a key target in medicinal chemistry and drug discovery. These compounds have shown potential as kinase inhibitors, anticancer agents, and modulators of various receptors. This document provides a detailed protocol for the synthesis of methyl thieno[3,2-b]pyridine-6-carboxylate, a valuable intermediate for the development of novel therapeutic agents. The presented protocol is based on established synthetic methodologies for analogous thieno[3,2-b]pyridine derivatives.

Data Presentation

While a direct synthesis for this compound was not explicitly found, the following table summarizes representative yields for the synthesis of structurally related methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which can serve as a benchmark for the expected efficiency of the proposed synthesis. The synthesis involves a Suzuki-Miyaura cross-coupling reaction from a brominated precursor.[1][2]

EntryAryl/Heteroaryl Boronic Acid/EsterProductYield (%)
1Phenylboronic acidMethyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate84
24-Methylphenylboronic acidMethyl 3-(4-methylphenyl)thieno[3,2-b]pyridine-2-carboxylate75
34-MethoxyphenyltrifluoroborateMethyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate70
44-(Trifluoromethyl)phenyltrifluoroborateMethyl 3-(4-(trifluoromethyl)phenyl)thieno[3,2-b]pyridine-2-carboxylate40
54-ChlorophenyltrifluoroborateMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82
64-CyanophenyltrifluoroborateMethyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate35
74-Pyridineboronic acidMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66
83-Furanylboronic acidMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52

Experimental Protocols

The following is a generalized protocol for the synthesis of a methyl thieno[3,2-b]pyridine carboxylate derivative via a Suzuki-Miyaura cross-coupling reaction, adapted from the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[1][2] This can be considered a representative procedure for the synthesis of the target molecule from a suitable brominated precursor.

Materials:

  • Methyl 6-bromothieno[3,2-b]pyridine-X-carboxylate (starting material, assuming X=6 for the target)

  • (Hetero)aryl pinacol borane, trifluoro potassium boronate salt, or boronic acid (1.2–1.6 equiv.)

  • PdCl₂(dppf)·CH₂Cl₂ (2–4 mol%)

  • Potassium carbonate (K₂CO₃) (6 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Petroleum ether

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 6-bromothieno[3,2-b]pyridine-X-carboxylate (1.0 equiv.), the respective boron reagent (1.2–1.6 equiv.), PdCl₂(dppf)·CH₂Cl₂ (2–4 mol%), and K₂CO₃ (6 equiv.).

  • Solvent Addition: Add a 3:1 mixture of DME and water to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3–4.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of diethyl ether in petroleum ether to afford the desired this compound derivative.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Methyl 6-bromothieno[3,2-b]pyridine-X-carboxylate - Boron Reagent - Pd Catalyst - Base Reaction Suzuki-Miyaura Coupling (DME/H₂O, 100°C, 3-4.5h) Start->Reaction 1. Mix reagents Workup Aqueous Workup & Extraction Reaction->Workup 2. Cool & extract Purification Column Chromatography Workup->Purification 3. Dry & concentrate Product This compound Purification->Product 4. Isolate pure product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Thieno[3,2-b]pyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents. Thieno[3,2-b]pyridine derivatives have shown significant promise as highly selective kinase inhibitors, particularly targeting Haspin kinase, and as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, allowing for the efficient formation of carbon-carbon bonds between the thieno[3,2-b]pyridine core and various aryl or heteroaryl moieties.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-b]pyridines using this transformative reaction.

Applications in Drug Discovery

Kinase Inhibition:

Thieno[3,2-b]pyridine-based compounds have emerged as potent and selective inhibitors of protein kinases, which are key regulators of cellular processes.[1][5] Aberrant kinase activity is a hallmark of many diseases, including cancer. Notably, derivatives of this scaffold have been identified as highly selective inhibitors of Haspin kinase, an atypical kinase involved in mitosis.[1][6] Inhibition of Haspin is a promising strategy for the development of novel anti-cancer therapeutics.

Neurological Disorders:

The thieno[3,2-b]pyridine core is also a key pharmacophore in the development of agents targeting neurological disorders. Certain derivatives act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5).[2][7] mGlu5 is implicated in various neurological and psychiatric conditions, including pain, anxiety, and addiction. NAMs of mGlu5 offer a promising therapeutic approach for these disorders.

Suzuki-Miyaura Coupling for Thieno[3,2-b]pyridine Synthesis: An Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate.[8] This reaction is widely used in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

For the synthesis of thieno[3,2-b]pyridines, a halo-substituted thieno[3,2-b]pyridine (typically a bromo-derivative) is coupled with an aryl or heteroaryl boronic acid or its corresponding ester. The general reaction scheme is depicted below:

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

This protocol is adapted from the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which have shown potential as antitumor agents.[9]

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

  • Aryl/heteroaryl boronic acid or pinacol borane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv), the corresponding aryl/heteroaryl boronic acid or pinacol borane (1.2-1.6 equiv), and potassium carbonate (6.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%).

  • Add a 3:1 mixture of DME and water.

  • Heat the reaction mixture to 100 °C and stir for 3-4.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.

Protocol 2: Synthesis of 6-(Hetero)arylthieno[3,2-b]pyridines

This protocol is based on the efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which have been evaluated for their growth inhibitory effects on human tumor cell lines.[3][10]

Materials:

  • Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

  • Aryl/heteroaryl pinacolborane or potassium trifluoroborate

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃ or K₃PO₄)

  • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv) and the aryl/heteroaryl pinacolborane or potassium trifluoroborate (1.5 equiv) in the chosen solvent system.

  • Add the palladium catalyst (typically 5 mol%).

  • Add the base (2.0 equiv).

  • Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography on silica gel to yield the 6-(hetero)arylthieno[3,2-b]pyridine derivative.

Data Presentation

The following tables summarize the yields of various thieno[3,2-b]pyridine derivatives synthesized via Suzuki-Miyaura coupling under different reaction conditions.

Table 1: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [9]

EntryAryl/Heteroaryl Boronic Acid/EsterCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃DME/H₂O384
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃DME/H₂O375
34-Chlorophenylboronic acidPd(dppf)Cl₂ (4)K₂CO₃DME/H₂O4.568
44-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (4)K₂CO₃DME/H₂O455
5Furan-2-boronic acidPd(dppf)Cl₂ (4)K₂CO₃DME/H₂O3.535
6Pyridin-3-ylboronic acidPd(dppf)Cl₂ (4)K₂CO₃DME/H₂O442

Table 2: Synthesis of 6-(Hetero)arylthieno[3,2-b]pyridines [3][10]

EntryAryl/Heteroaryl Boronic Acid/EsterCatalystBaseSolventYield (%)
1Phenylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane91
22-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane85
32-Anisylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane78
42-Aminophenyl potassium trifluoroboratePd(dppf)Cl₂K₃PO₄Toluene/EtOH/H₂O75
53-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O82
64-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O65

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: - Halo-thieno[3,2-b]pyridine - Boronic Acid/Ester - Base B Add Pd Catalyst and Solvent A->B C Heat and Stir (e.g., 80-110 °C) B->C D Cool and Quench C->D E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization G->H caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow.

Signaling Pathways

Haspin_Signaling_Pathway cluster_mitosis Mitosis Haspin Haspin Kinase H3 Histone H3 Haspin->H3 Phosphorylates Thr3 AuroraB Aurora B Kinase H3->AuroraB Recruits Thieno Thieno[3,2-b]pyridine Inhibitor Thieno->Haspin Inhibition Cohesion Chromosome Cohesion AuroraB->Cohesion Alignment Chromosome Alignment AuroraB->Alignment caption Haspin Kinase Signaling in Mitosis mGlu5_Signaling_Pathway cluster_synapse Postsynaptic Terminal Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates Gq Gq Protein mGlu5->Gq Thieno Thieno[3,2-b]pyridine (NAM) Thieno->mGlu5 Modulates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release caption mGlu5 Receptor Signaling Pathway

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis primarily relies on palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to this target molecule.

Introduction

The thieno[3,2-b]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. The development of robust and efficient synthetic methods to access derivatives such as this compound is crucial for the exploration of new chemical space in drug discovery. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have emerged as powerful tools for the construction of C-C and C-N bonds in the synthesis of such heterocyclic systems.[1][2][3][4] This document will focus on the application of the Suzuki-Miyaura coupling for the synthesis of the target molecule, a method noted for its high yields and functional group tolerance.[5]

Synthesis Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[6][7] For the synthesis of this compound, a plausible and efficient strategy involves the coupling of a suitable boronic acid or ester with a halogenated thieno[3,2-b]pyridine precursor.

A key precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, has been successfully utilized in Suzuki-Miyaura cross-coupling reactions to synthesize various 3-aryl derivatives.[8] A similar strategy can be envisioned for the synthesis of the target 6-carboxylate derivative, starting from a 6-bromo-thieno[3,2-b]pyridine precursor.

Experimental Workflow

The general workflow for the palladium-catalyzed synthesis of this compound via a Suzuki-Miyaura coupling is depicted below.

Synthesis_Workflow General Workflow for Suzuki-Miyaura Synthesis Start Starting Materials: - 6-Bromo-thieno[3,2-b]pyridine - Methanol - Carbon Monoxide - Palladium Catalyst - Ligand - Base Reaction Palladium-Catalyzed Carbonylation Reaction Start->Reaction Combine & Heat Workup Reaction Work-up: - Filtration - Extraction - Washing Reaction->Workup Quench & Extract Purification Purification: - Column Chromatography Workup->Purification Crude Product Analysis Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Analysis Purified Product Product This compound Analysis->Product

Caption: General workflow for the synthesis of this compound.

Key Experimental Protocols

The following protocols are generalized based on established procedures for palladium-catalyzed reactions on thienopyridine scaffolds.[8] Optimization of specific parameters may be required for the target synthesis.

Protocol 1: Suzuki-Miyaura Coupling for Arylation of a Halogenated Thieno[3,2-b]pyridine

This protocol describes a general procedure for the coupling of an arylboronic acid with a bromo-thieno[3,2-b]pyridine precursor.

Materials:

  • 6-Bromo-thieno[3,2-b]pyridine derivative

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the 6-bromo-thieno[3,2-b]pyridine derivative (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.6 equiv), the palladium catalyst (2-4 mol%), and the base (2-3 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated thieno[3,2-b]pyridine.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on literature for similar Suzuki-Miyaura couplings on thienopyridine systems.[5][8]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄
Catalyst Loading 2-5 mol%
Ligand dppf, PPh₃ (if not part of the catalyst complex)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane, DMF, Toluene/H₂O
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours

Table 2: Representative Yields for Suzuki-Miyaura Coupling on Thienopyridine Scaffolds

Starting MaterialCoupling PartnerProductYield (%)Reference
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateAryl pinacolboranes6-Aryl-3-aminothieno[3,2-b]pyridine derivatives65-91[5]
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate(Hetero)aryl pinacol boranesMethyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates52-66[8][9]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway. The following diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L₂ (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Borane R¹-Pd(II)-R² L₂ (Di-organic Palladium Complex) Transmetal->PdII_Aryl_Borane RedElim Reductive Elimination PdII_Aryl_Borane->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Organoboron) Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling provides a highly effective and modular approach for the synthesis of this compound and its derivatives. The mild reaction conditions and broad functional group tolerance make it a valuable tool for medicinal chemists and drug development professionals. The protocols and data presented herein serve as a comprehensive guide for the practical application of this methodology in the laboratory. Further optimization of the reaction conditions may be necessary to achieve the highest possible yields for specific substrates.

References

Application Notes and Protocols for Antitumor Activity Screening of Thieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Methyl thieno[3,2-b]pyridine-6-carboxylate" for Antitumor Activity Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[3,2-b]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Notably, various analogs have demonstrated significant antitumor properties, targeting key pathways in cancer progression. This document provides a comprehensive guide for the antitumor activity screening of thieno[3,2-b]pyridine derivatives, with a focus on compounds structurally related to "this compound". While specific data for this exact molecule is not extensively available in current literature, the protocols and data presented for closely related analogs, such as methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate derivatives, offer a robust framework for evaluating its potential as an anticancer agent.

Over the last decade, numerous studies have highlighted the potential of thienopyridines as inhibitors of cell proliferation in various cancer cell lines.[1][2] These compounds have been investigated for their ability to target receptor tyrosine kinases like VEGFR-2, which is crucial for tumor angiogenesis, and non-receptor tyrosine kinases such as Src.[3] The thieno[3,2-b]pyridine core is considered a versatile template for developing highly selective kinase inhibitors.[4]

Data Presentation: In Vitro Antitumor Activity of Thieno[3,2-b]pyridine Derivatives

The following tables summarize the growth inhibitory activities of various thieno[3,2-b]pyridine derivatives against several human tumor cell lines. This data, derived from multiple studies, illustrates the potential potency and selectivity of this class of compounds.

Table 1: Growth Inhibitory Activity (GI₅₀, µM) of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate Derivatives

CompoundMCF-7 (Breast)NCI-H460 (Lung)A375-C5 (Melanoma)HepG2 (Liver)Reference
ortho-aminophenyl derivative -Induces apoptosis--[2]
para-methoxyphenyl derivative PromisingCell cycle alterationPromising-[2]
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) ---1.2
Ellipticine (Control) ---2.9
Benzothiazole derivative 3.5-6.43.5-6.43.5-6.4-[1]
Indole derivative 15.8-18.115.8-18.115.8-18.1-[1]

Table 2: Growth Inhibitory Activity (GI₅₀, µM) of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

CompoundMDA-MB-231 (TNBC)MDA-MB-468 (TNBC)MCF-12A (Non-tumorigenic)Reference
Compound 2e 13Growth InhibitionNo relevant toxicity[3][5]
Doxorubicin (Control) ---[6]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

Protocol 1: In Vitro Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay evaluates the cytotoxic effect of a compound on cultured cells.

Materials:

  • Human tumor cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic cell line (e.g., MCF-12A).[3][5]

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS).

  • Test compound (dissolved in DMSO).

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution.

  • Tris-base solution.

  • 96-well plates.

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.[7]

  • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 10-30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI₅₀ (the concentration that inhibits cell growth by 50%).

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion Assay)

This method assesses the number of viable cells in a population.

Materials:

  • Cells treated as in Protocol 1.

  • Trypsin-EDTA.

  • Trypan blue solution (0.4%).

  • Hemocytometer.

Procedure:

  • After treatment, detach the cells using Trypsin-EDTA.

  • Resuspend the cells in complete medium.

  • Mix a small volume of the cell suspension with an equal volume of trypan blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells. A significant decrease in the number of viable cells treated with the compound compared to the control indicates cytotoxic activity.[3][5]

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cells treated with the test compound for 24-48 hours.

  • Phosphate-buffered saline (PBS).

  • Ethanol (70%, cold).

  • RNase A.

  • Propidium iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Harvest the treated cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol overnight at 4°C.[7]

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) suggests cell cycle arrest.[1]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This assay detects programmed cell death (apoptosis).

Materials:

  • Cells treated with the test compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Harvest and wash the treated cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. An increase in the apoptotic cell population indicates that the compound induces apoptosis.[1]

Protocol 5: In Ovo Antitumor Activity (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is an in vivo model to assess a compound's effect on tumor growth and angiogenesis.

Materials:

  • Fertilized chicken eggs.

  • Tumor cell suspension.

  • Test compound formulated for in vivo administration.

Procedure:

  • Incubate fertilized eggs for 3-4 days.

  • Create a small window in the eggshell to expose the CAM.

  • Gently place a silicon ring on the CAM.

  • Inoculate tumor cells onto the CAM within the ring.

  • Allow the tumor to grow for a few days.

  • Treat the tumors topically with the test compound or a vehicle control.

  • After several days of treatment, excise the tumors and measure their size and weight. A reduction in tumor size indicates in vivo antitumor activity.[3][5]

Visualizations

Experimental Workflow

Caption: Workflow for screening thieno[3,2-b]pyridine derivatives for antitumor activity.

Hypothesized Signaling Pathway

G Hypothesized Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor VEGFR-2 VEGFR-2 Growth Factor->VEGFR-2 PI3K PI3K VEGFR-2->PI3K Ras Ras VEGFR-2->Ras Src Src VEGFR-2->Src Thieno[3,2-b]pyridine Thieno[3,2-b]pyridine Thieno[3,2-b]pyridine->VEGFR-2 Thieno[3,2-b]pyridine->Src Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation\nAngiogenesis\nSurvival Proliferation Angiogenesis Survival mTOR->Proliferation\nAngiogenesis\nSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation\nAngiogenesis\nSurvival Src->Proliferation\nAngiogenesis\nSurvival

References

The Emergence of Thieno[3,2-b]pyridine Scaffolds in Kinase Inhibitor Discovery: Focus on Methyl Thieno[3,2-b]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The thieno[3,2-b]pyridine core has garnered significant attention in medicinal chemistry as a privileged scaffold for the development of potent and selective kinase inhibitors. This class of heterocyclic compounds has demonstrated promising activity against a range of protein kinases implicated in cancer and other diseases. While research has explored various derivatives, this document focuses on the potential applications and experimental protocols surrounding the use of methyl thieno[3,2-b]pyridine-6-carboxylate and its analogs in kinase inhibitor discovery.

Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1] The thieno[3,2-b]pyridine scaffold serves as a versatile template for designing ATP-competitive inhibitors that can be modified to achieve high selectivity for specific kinases.[1]

Kinase Inhibition Profile of Thieno[3,2-b]pyridine Derivatives

Research has identified several key kinase targets for thieno[3,2-b]pyridine-based inhibitors. Notably, derivatives of this scaffold have shown potent inhibitory activity against Haspin, a serine/threonine kinase essential for mitosis, as well as c-Met and VEGFR2, receptor tyrosine kinases that play critical roles in angiogenesis and tumor progression. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, contributing to high kinome-wide selectivity.[1]

Quantitative Data on Thieno[3,2-b]pyridine Kinase Inhibitors

The following table summarizes the inhibitory activities of representative thieno[3,2-b]pyridine derivatives against various kinases. It is important to note that while "this compound" is a known compound (CAS 212571-01-2), specific kinase inhibition data for this exact molecule is not extensively published.[2] The data presented here is for structurally related analogs, demonstrating the potential of the core scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
MU1920 Haspin18[3]
Compound 3c Pim-135,700[4]
Compound 5b Pim-112,710[4]
19aB hmGlu₅61[5]
13 hmGlu₅110[5]

Key Signaling Pathways Targeted by Thieno[3,2-b]pyridine Inhibitors

Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Haspin Kinase Signaling Pathway

Haspin kinase plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[6][7] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[7] Inhibition of Haspin disrupts this process, leading to mitotic arrest and cell death, making it an attractive target for cancer therapy.[7]

Haspin_Signaling_Pathway cluster_mitosis Mitosis Haspin Target Kinase Histone_H3 Histone H3 Haspin->Histone_H3 phosphorylates H3T3ph Key Phosphorylation Event Haspin->H3T3ph phosphorylates Haspin->H3T3ph prevents Chromosome_Segregation Normal Cellular Process Mitotic_Arrest Result of Inhibition Aurora_B Aurora B Kinase H3T3ph->Aurora_B recruits H3T3ph->Chromosome_Segregation disrupts Aurora_B->Chromosome_Segregation Chromosome_Segregation->Mitotic_Arrest leads to Thieno_Inhibitor Inhibitor Action Thieno_Inhibitor->Haspin Thieno_Inhibitor->Haspin inhibits

Caption: Haspin Kinase Signaling Pathway and Inhibition.

c-Met and VEGFR2 Signaling Pathways

The HGF/c-Met and VEGF/VEGFR2 signaling pathways are central to tumor angiogenesis, growth, and metastasis.[8][9] c-Met, the receptor for hepatocyte growth factor (HGF), and VEGFR2, the receptor for vascular endothelial growth factor (VEGF), are both receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways.[9][10] Dual inhibition of c-Met and VEGFR2 is a promising strategy to overcome resistance to anti-angiogenic therapies.[11]

cMet_VEGFR2_Signaling cluster_receptors Cell Membrane cluster_downstream Intracellular Signaling HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Angiogenesis Angiogenesis cMet->Angiogenesis Metastasis Metastasis cMet->Metastasis VEGFR2->PI3K_Akt VEGFR2->RAS_MAPK VEGFR2->Angiogenesis Thieno_Inhibitor Thieno[3,2-b]pyridine Inhibitor Thieno_Inhibitor->cMet Thieno_Inhibitor->VEGFR2 Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: c-Met and VEGFR2 Signaling Pathways.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of novel kinase inhibitors. The following sections provide generalized protocols for the synthesis of thieno[3,2-b]pyridine derivatives and for in vitro and cell-based kinase assays.

Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

This protocol describes a general method for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally related to the title compound and serve as examples of the synthetic strategies employed for this scaffold. The synthesis involves a Suzuki-Miyaura cross-coupling reaction.[12]

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (precursor)

  • (Hetero)aryl boronic acid, pinacol borane, or trifluoroborate salt

  • Pd(dppf)CH₂Cl₂ (palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (3:1 solvent mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a reaction vessel, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the (hetero)aryl boron reagent (1.2-1.6 equivalents), Pd(dppf)CH₂Cl₂ (2-4 mol%), and K₂CO₃ (6 equivalents).

  • Add the DME:H₂O (3:1) solvent mixture.

  • Heat the reaction mixture at 100 °C for 3-4.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate.[12]

Synthesis_Workflow Reactants Reactants: - Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate - (Hetero)aryl boron reagent - Pd(dppf)CH2Cl2 - K2CO3 Reaction Suzuki-Miyaura Cross-Coupling (DME:H2O, 100°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Purification->Product

Caption: Synthesis Workflow for Thieno[3,2-b]pyridines.

In Vitro Kinase Assay (Radiometric)

This protocol describes a general method for determining the in vitro activity of a kinase and the inhibitory potential of a compound using a radiometric assay with [γ-³²P]-ATP.[13][14]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]-ATP

  • Non-radioactive ATP

  • Test compound (e.g., thieno[3,2-b]pyridine derivative) dissolved in DMSO

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the kinase and substrate in the kinase assay buffer.

  • For inhibitor studies, pre-incubate the kinase with the test compound at various concentrations for 10-30 minutes at 30°C.[13][15]

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]-ATP and non-radioactive ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[16]

  • Separate the reaction products by SDS-PAGE.[13]

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.[17]

  • Quantify the band intensities to determine the extent of phosphorylation and calculate the IC50 value for the inhibitor.

Cell-Based Kinase Assay (Phosphorylation Detection)

This protocol outlines a general procedure for assessing the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[18]

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total substrate (as a loading control)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for the total substrate to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

References

Application Notes and Protocols: Thieno[3,2-b]pyridine-5-carboxamide Derivatives as Negative Allosteric Modulators of mGluR5

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The compound "Methyl thieno[3,2-b]pyridine-6-carboxylate" is not well-documented in the scientific literature as a negative allosteric modulator (NAM). However, the structurally related class of compounds, thieno[3,2-b]pyridine-5-carboxamides , have been identified and characterized as potent and selective NAMs of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3] These application notes and protocols, therefore, focus on this well-characterized class of molecules to provide relevant and actionable information for researchers in drug discovery and development.

These notes provide an overview of the application of thieno[3,2-b]pyridine-5-carboxamide derivatives as negative allosteric modulators of the mGluR5 receptor, a key target in the central nervous system. Included are key pharmacological data and detailed protocols for in vitro assays to characterize their activity.

Introduction to Thieno[3,2-b]pyridine-5-carboxamides as mGluR5 NAMs

Thieno[3,2-b]pyridine-5-carboxamides are a novel class of negative allosteric modulators targeting the mGluR5 receptor.[1][2][3] mGluR5 is a G-protein coupled receptor (GPCR) that is predominantly coupled to Gq, leading to the activation of phospholipase C and subsequent release of intracellular calcium upon binding of its endogenous ligand, glutamate.[1] Allosteric modulation of mGluR5 offers a promising therapeutic strategy for various neurological and psychiatric disorders by providing greater subtype selectivity compared to orthosteric ligands.[1] The thieno[3,2-b]pyridine scaffold has been identified as a competent core for the development of potent and brain-penetrant mGluR5 NAMs.[1]

Quantitative Data

The following tables summarize the in vitro potency of representative thieno[3,2-b]pyridine-5-carboxamide derivatives as mGluR5 negative allosteric modulators.

Table 1: In Vitro Potency of Thieno[3,2-b]pyridine-5-carboxamide Derivatives in a Calcium Mobilization Assay [1]

Compound IDStructurehmGluR5 IC50 (nM)
19aB 7-((R)-tetrahydrofuran-3-yloxy)-N-(5-fluoropyridin-2-yl)thieno[3,2-b]pyridine-5-carboxamide61
19aD 7-((R)-tetrahydrofuran-3-yloxy)-N-(6-methylpyridin-2-yl)thieno[3,2-b]pyridine-5-carboxamide22
13 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide derivative110

Data represents the concentration of the compound required to inhibit 50% of the maximal response to an EC80 concentration of glutamate in HEK293A cells expressing human mGluR5.

Table 2: Radioligand Displacement Data for a Thieno[3,2-b]pyridine-5-carboxamide Derivative [1]

Compound IDRadioligandBinding Affinity (Ki) (µM)
13 [3H]methoxyPEPy0.16

Data represents the binding affinity of the compound for the mGluR5 receptor, determined by its ability to displace the radiolabeled NAM [3H]methoxyPEPy.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR5 receptor and the mechanism of action of thieno[3,2-b]pyridine-5-carboxamide NAMs.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates mGluR5:e->Gq:w Inhibits activation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R, releases Ca²⁺ PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Glutamate Glutamate Glutamate->mGluR5 Binds to orthosteric site NAM Thieno[3,2-b]pyridine -5-carboxamide (NAM) NAM->mGluR5 Binds to allosteric site

Caption: mGluR5 signaling pathway and NAM inhibition.

Experimental Protocols

Protocol 1: In Vitro Characterization of mGluR5 NAMs using a Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to determine the potency (IC50) of thieno[3,2-b]pyridine-5-carboxamide derivatives as mGluR5 NAMs.[1][4]

Materials:

  • HEK293 cells stably expressing human or rat mGluR5.

  • Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Glutamate (orthosteric agonist).

  • Test compounds (thieno[3,2-b]pyridine-5-carboxamide derivatives).

  • Black-walled, clear-bottom, poly-D-lysine-coated 384-well or 96-well plates.

  • Fluorescence plate reader (e.g., FlexStation).

Procedure:

  • Cell Plating:

    • Plate HEK293-mGluR5 cells in 384-well plates at a density of 20,000 cells/well in 20 µL of assay medium.

    • Incubate overnight at 37°C in 5% CO2.

  • Dye Loading:

    • On the day of the assay, remove the assay medium.

    • Add 20 µL of assay buffer containing 2 µM Fluo-4 AM to each well.

    • Incubate for 45-60 minutes at 37°C in 5% CO2.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the test compounds to the wells.

    • Incubate for a predetermined time (e.g., 2.5 to 30 minutes) at room temperature.

  • Agonist Addition and Fluorescence Reading:

    • Add a fixed concentration of glutamate that elicits an 80% maximal response (EC80) to all wells.

    • Immediately measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 525 nm).

  • Data Analysis:

    • Normalize the data to the response of glutamate alone (0% inhibition) and a baseline without glutamate (100% inhibition).

    • Plot the normalized response against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Flux_Workflow A Plate HEK293-mGluR5 cells in 384-well plates B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate for dye loading C->D E Add serial dilutions of Thieno[3,2-b]pyridine-5-carboxamide NAMs D->E F Incubate with compounds E->F G Add EC80 concentration of Glutamate F->G H Measure fluorescence on a plate reader G->H I Data analysis: Normalize and fit curve to determine IC50 H->I Radioligand_Binding_Workflow A Prepare assay plate with: - mGluR5 membranes - [3H]methoxyPEPy (Radioligand) - Test compound dilutions B Incubate at room temperature A->B C Terminate by vacuum filtration through GF/C filters B->C D Wash filters with ice-cold buffer C->D E Dry filters D->E F Add scintillation fluid and count radioactivity E->F G Data analysis: Calculate specific binding, fit curve to determine IC50 and Ki F->G

References

Application Notes and Protocols for the In Vitro Biological Evaluation of Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro biological activities of Methyl thieno[3,2-b]pyridine-6-carboxylate and its derivatives. The protocols outlined below are based on established methodologies for evaluating the anticancer properties of novel chemical entities, drawing from research on structurally related thieno[3,2-b]pyridine compounds.

Introduction

Thieno[3,2-b]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs demonstrating significant biological activities, including anticancer and anti-inflammatory effects. While specific data for this compound is limited in publicly available literature, studies on closely related compounds, particularly those with substitutions at the 2, 3, and 6-positions of the thieno[3,2-b]pyridine core, suggest potential antiproliferative and cytotoxic activities against a range of cancer cell lines.

Research by Silva, Queiroz, Vasconcelos, and their collaborators has extensively profiled derivatives of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Their findings indicate that certain derivatives exhibit potent growth-inhibitory effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, while showing lower toxicity towards non-tumorigenic cell lines like MCF-12A.[1][2][3] Furthermore, studies on methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have demonstrated their ability to inhibit the growth of human tumor cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma), and to induce cell cycle arrest and apoptosis.[4]

The following sections provide a summary of representative quantitative data from these related compounds and detailed protocols for key in vitro experiments to assess the biological activity of this compound.

Data Presentation

The following tables summarize the in vitro anticancer activity of various thieno[3,2-b]pyridine derivatives, which can serve as a benchmark for evaluating this compound.

Table 1: Growth Inhibitory Activity (GI₅₀, µM) of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives

Compound ReferenceMDA-MB-231 (TNBC)MDA-MB-468 (TNBC)PANC-1 (Pancreatic)NCI-H460 (Lung)MCF-12A (Non-tumorigenic)
1e 12.56 ± 1.88>14>10>10>10
1f 28.67 ± 1.348.73 ± 1.73>50>50>30
1h >20>20>10>10>10

Data extracted from Silva et al. and presented in a conference proceeding. The original paper should be consulted for full details.[5]

Table 2: Cytotoxicity (IC₅₀, µM) of Thieno[2,3-b]pyridine-based Compounds

Compound ReferenceHepG-2 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)
4b 3.1220.55

Data from a study on thieno[2,3-b]pyridine derivatives, a related but different scaffold.[6]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound, based on methodologies reported for similar compounds.[1][2][3][5]

Cell Viability and Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.

Protocol:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, NCI-H460, MCF-7, and a non-tumorigenic line like MCF-12A) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using a dose-response curve.

Cell Proliferation Assessment (BrdU Assay)

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: Aspirate the medium, and fix and denature the cellular DNA according to the manufacturer's protocol (commercial kits are widely available).

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate for the recommended time.

  • Substrate Addition: Wash the wells and add the enzyme substrate.

  • Colorimetric Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the absorbance of treated cells to the control to determine the effect on proliferation.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at its GI₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for In Vitro Anticancer Evaluation

experimental_workflow start Start: this compound cell_lines Select Cancer Cell Lines (e.g., MDA-MB-231, NCI-H460) & Non-tumorigenic Line (e.g., MCF-12A) start->cell_lines srb_assay Cell Viability/Cytotoxicity (SRB Assay) cell_lines->srb_assay gi50 Determine GI50 Value srb_assay->gi50 brdu_assay Cell Proliferation (BrdU Assay) gi50->brdu_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) gi50->flow_cytometry apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) gi50->apoptosis_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot for signaling proteins) flow_cytometry->pathway_analysis apoptosis_assay->pathway_analysis signaling_pathway compound This compound receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition survival Cell Survival mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

References

Application Notes and Protocols: Cell-Based Assay Development for Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Methyl thieno[3,2-b]pyridine-6-carboxylate" Cell-Based Assay Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thieno[3,2-b]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Notably, derivatives of this heterocyclic system have shown potent cytotoxic effects against various cancer cell lines, such as hepatocellular carcinoma and triple-negative breast cancer.[1][4][5][6][7][8] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways that control cell proliferation and survival, potentially through the modulation of protein kinase activity.[3][9][10][11]

These application notes provide a comprehensive framework for the development of cell-based assays to characterize the biological activity of this compound, a representative compound of this class. The protocols outlined below are designed to assess its cytotoxic and cytostatic effects, offering insights into its potential mechanism of action.

Postulated Signaling Pathway: Inhibition of a Pro-Survival Kinase Cascade

Many thienopyridine derivatives exert their anticancer effects by interfering with intracellular signaling cascades that are critical for tumor cell growth and survival. A common target for such compounds are protein kinases. The diagram below illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Activation Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylation Effector Downstream Effector Protein Kinase2->Effector Phosphorylation TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Translocation Compound Methyl thieno[3,2-b] pyridine-6-carboxylate Compound->Kinase2 Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Gene Expression

Caption: Postulated inhibition of a kinase signaling pathway by this compound.

Experimental Workflow for Compound Evaluation

The following workflow provides a systematic approach to evaluating the cellular effects of this compound, from initial cytotoxicity screening to more detailed mechanistic studies.

G start Start: Compound Synthesis and Purification assay1 Primary Screening: Cytotoxicity Assay (SRB) start->assay1 decision1 Active? assay1->decision1 assay2 Secondary Assays: - Cell Viability (Trypan Blue) - Proliferation (BrdU) decision1->assay2 Yes end End: Candidate Prioritization decision1->end No assay3 Mechanistic Studies: - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V) assay2->assay3 data_analysis Data Analysis and Interpretation assay3->data_analysis data_analysis->end

Caption: High-level experimental workflow for the evaluation of this compound.

Data Presentation

The quantitative results from the cell-based assays should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM) ± SD
MDA-MB-231Triple-Negative Breast Cancer13.0 ± 1.5[7]
MDA-MB-468Triple-Negative Breast CancerValue
HepG2Hepatocellular CarcinomaValue
MCF-12ANon-tumorigenic Breast Epithelial>50

GI₅₀: Concentration required to inhibit cell growth by 50%. Data for MDA-MB-231 is representative for a similar compound and should be experimentally determined for this compound.

Table 2: Effects on Cell Proliferation and Viability

TreatmentConcentration (µM)% Proliferating Cells (BrdU) ± SD% Viable Cells (Trypan Blue) ± SD
Vehicle (DMSO)0.1%95 ± 498 ± 2
CompoundGI₅₀ValueValue
Positive ControlValueValueValue

Table 3: Cell Cycle Analysis in MDA-MB-231 Cells

TreatmentConcentration (µM)% G0/G1 Phase ± SD% S Phase ± SD% G2/M Phase ± SD
Vehicle (DMSO)0.1%55 ± 330 ± 215 ± 2
CompoundGI₅₀ValueValueValue
Positive ControlValueValueValue

Note: The values in the tables are placeholders and need to be determined experimentally.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Non-tumorigenic cell line (e.g., MCF-12A)

  • Complete growth medium

  • This compound

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include vehicle control (DMSO) and a positive control.

  • After the incubation period, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.[4][7]

Protocol 2: Bromodeoxyuridine (BrdU) Cell Proliferation Assay

Objective: To assess the effect of the compound on DNA synthesis as a measure of cell proliferation.

Materials:

  • BrdU Cell Proliferation Assay Kit

  • Cells and culture reagents

  • This compound

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and treat with the compound at its GI₅₀ concentration for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow BrdU incorporation into newly synthesized DNA.

  • Fix and denature the DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody conjugated to a peroxidase (POD) and incubate.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at the appropriate wavelength.

  • A decrease in absorbance indicates an anti-proliferative effect.[5][7]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cells and culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Culture cells in 6-well plates and treat with the compound at its GI₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][5][7]

Conclusion

The provided application notes and protocols offer a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent and elucidate its mechanism of action. The structured data presentation and clear experimental workflows are designed to ensure reproducibility and facilitate the drug development process.

References

Application Notes and Protocols: Methyl Thieno[3,2-b]pyridine-6-carboxylate for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiplatelet activities.[1][2][3] Methyl thieno[3,2-b]pyridine-6-carboxylate and its analogs are of particular interest for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and biological evaluation of this class of compounds, facilitating their exploration in drug discovery programs.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for various thieno[3,2-b]pyridine derivatives, providing a basis for understanding the impact of structural modifications on their biological activity.

Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives against TNBC cell lines.[4]
CompoundAr groupMDA-MB-231 GI50 (µM)MDA-MB-468 GI50 (µM)MCF-12A GI50 (µM)
2a Phenyl> 50> 50> 50
2b 4-Tolyl2018> 50
2c 4-Methoxyphenyl> 50> 50> 50
2d 4-(Trifluoromethyl)phenyl1516> 50
2e 4-Chlorophenyl1314> 50
2f 3-Tolyl1817> 50
2g Pyridin-4-yl> 50> 50> 50
2h Furan-3-yl> 50> 50> 50
Table 2: Antimicrobial and Anticancer Activities of Substituted Thieno[2,3-b]pyridines.[1]
CompoundHepG-2 IC50 (µM)MCF-7 IC50 (µM)Antimicrobial MIC (µg/mL)
3c --4-16
4b 3.1220.55-

Note: The core scaffold in this study is the isomeric thieno[2,3-b]pyridine.

Experimental Protocols

Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates

This protocol is adapted from the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via a Suzuki-Miyaura cross-coupling reaction.[4][5]

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1)

  • Appropriate (hetero)aryl boronic acid, pinacol borane, or trifluoro potassium boronate salt

  • PdCl2(dppf)·CH2Cl2

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1) (1.0 eq.), the (hetero)aryl boron reagent (1.2-1.6 eq.), and K2CO3 (6.0 eq.).

  • Add PdCl2(dppf)·CH2Cl2 (2-4 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the mixture under a nitrogen atmosphere at 80-100 °C for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ether/petroleum ether).

In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)[4]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic cell line (e.g., MCF-12A)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4 °C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 15-30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curves.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_purification Workup & Purification cluster_product Final Product Bromothienopyridine Methyl 3-bromothieno[3,2-b]pyridine- 2-carboxylate Coupling Pd-catalyzed Cross-Coupling Bromothienopyridine->Coupling Boron_Reagent (Hetero)aryl Boron Reagent Boron_Reagent->Coupling Extraction Extraction Coupling->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Methyl 3-(hetero)arylthieno[3,2-b]pyridine- 2-carboxylate Chromatography->Final_Product

Caption: Synthetic workflow for Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.

Anticancer_Assay_Workflow start Seed Cells in 96-well plate treatment Treat with Test Compounds (48h) start->treatment fixation Fix with Cold TCA treatment->fixation staining Stain with Sulforhodamine B fixation->staining wash Wash with Acetic Acid staining->wash solubilize Solubilize Dye with Tris Base wash->solubilize read Measure Absorbance at 515 nm solubilize->read analyze Calculate GI50 read->analyze

Caption: Workflow for the in vitro Sulforhodamine B (SRB) anticancer assay.

SAR_Logic Core Thieno[3,2-b]pyridine Core Substitution Substitution at Position 3 Core->Substitution Modify Activity Anticancer Activity Substitution->Activity Influences

Caption: Logical relationship in the structure-activity studies of thieno[3,2-b]pyridines.

References

Application Notes and Protocols: Derivatization of Methyl thieno[3,2-b]pyridine-6-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and the presence of heteroatoms allow for diverse interactions with various biological targets. Methyl thieno[3,2-b]pyridine-6-carboxylate serves as a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications. These derivatives have been investigated as kinase inhibitors, anticancer agents, and modulators of other important cellular pathways.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound, enabling the exploration of its therapeutic potential.

Derivatization Strategies

The this compound core offers several positions for chemical modification. The primary handles for derivatization are the methyl ester at the 6-position and the various positions on the thiophene and pyridine rings.

Modification of the Carboxylate Group

The methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide array of amide derivatives via coupling with various amines. This approach is fundamental in establishing structure-activity relationships (SAR) by introducing diverse functional groups.

C-H Functionalization and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl substituents onto the thieno[3,2-b]pyridine core.[3] This requires prior functionalization of the scaffold with a halogen, typically bromine, to enable the coupling reaction. These modifications can significantly influence the pharmacological properties of the resulting compounds.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Magnetic stirrer and heating plate

  • Round bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF/water or MeOH/water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • The resulting precipitate (thieno[3,2-b]pyridine-6-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Amide Coupling via EDC/HOBt

This protocol details the synthesis of amide derivatives from thieno[3,2-b]pyridine-6-carboxylic acid.

Materials:

  • Thieno[3,2-b]pyridine-6-carboxylic acid

  • Desired amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer

  • Round bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve thieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Brominated Thieno[3,2-b]pyridine Intermediate

This protocol is adapted for the derivatization of a brominated analog, Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, to introduce various aryl and heteroaryl groups.[3] A similar strategy could be applied to other positions of the thieno[3,2-b]pyridine core.

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq)

  • Aryl/heteroaryl boronic acid or boronate ester (1.2 - 1.5 eq)

  • PdCl2(dppf)·CH2Cl2 (4 mol%) or other suitable palladium catalyst

  • Potassium carbonate (K2CO3) or another suitable base (2.0 - 3.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Magnetic stirrer and heating plate with reflux condenser

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), the aryl/heteroaryl boronic acid or boronate ester (1.2 eq), K2CO3 (2.0 eq), and PdCl2(dppf)·CH2Cl2 (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) for the specified time (e.g., 3-5 hours), monitoring by TLC.[3]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Data Presentation

The following tables summarize the biological activity of representative thieno[3,2-b]pyridine and the closely related and more extensively studied thieno[2,3-b]pyridine derivatives.

Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives against TNBC cell lines. [3]

CompoundR GroupMDA-MB-231 GI50 (µM)MDA-MB-468 GI50 (µM)
2a Phenyl> 50> 50
2b 4-Tolyl2124
2e 4-Chlorophenyl1315
2f 4-Cyanophenyl> 50> 50

Table 2: Pim-1 Kinase Inhibitory Activity and Cytotoxicity of Thieno[2,3-b]pyridine Derivatives. [4]

CompoundStructurePim-1 IC50 (µM)MCF-7 GI50 (µM)
3c 2-(4-chlorophenyl)acetamido35.7>100
5b 2-(4-(4-fluorophenyl)piperazin-1-yl)carbonyl12.71>100
3g 2-(4-sulfamoylphenyl)carboxamido>1002.6

Table 3: Anti-tubercular Activity of 3-Aminothieno[2,3-b]pyridine-2-carboxamides. [5]

CompoundR GroupM. tuberculosis IC90 (µM)Cytotoxicity (HepG2) IC50 (µM)
11m H> 100> 100
11n CH3> 10027
4k CF31.122

Visualizations

Derivatization Workflow

G start This compound hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis bromination Ring Bromination start->bromination acid Thieno[3,2-b]pyridine-6-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (EDC, HOBt, Amine) acid->amide_coupling amides Amide Library amide_coupling->amides bromo_intermediate Brominated thieno[3,2-b]pyridine bromination->bromo_intermediate suzuki Suzuki Coupling (Boronic Acid, Pd catalyst) bromo_intermediate->suzuki suzuki_products Aryl/Heteroaryl Derivatives suzuki->suzuki_products

Caption: General workflow for the derivatization of this compound.

Signaling Pathway: General Kinase Inhibition

G cluster_0 Normal Kinase Activity ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate (Downstream Signaling) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->Kinase Competitive Inhibition

Caption: Mechanism of action for thieno[3,2-b]pyridine-based kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to obtain the thieno[3,2-b]pyridine core?

A common and effective method for the synthesis of the thieno[3,2-b]pyridine core involves the construction of a thiophene ring onto a pre-existing, appropriately substituted pyridine precursor. One well-established approach is the cyclization of a substituted pyridine derivative bearing a sulfur-containing side chain at the 3-position. For instance, a 3-cyanopyridin-2-thiol derivative can react with a compound containing an activated halogen to form an intermediate that subsequently cyclizes to the thieno[3,2-b]pyridine scaffold.

Q2: I am having trouble with the initial cyclization to form the thieno[3,2-b]pyridine ring system. What are some common causes of failure?

Low yields or failure in the cyclization step can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that the pyridine and thiophene precursors are of high purity. Impurities can interfere with the reaction, leading to side products or inhibition of the desired cyclization.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Stronger bases may be required to facilitate the necessary deprotonation for cyclization. Anhydrous conditions are often essential to prevent unwanted side reactions.

  • Stability of Intermediates: The intermediate formed prior to cyclization may be unstable. It is often preferable to perform the cyclization in situ without isolating the intermediate.

Q3: My final product, this compound, is difficult to purify. What purification techniques are recommended?

Purification of this compound can be challenging due to the presence of structurally similar impurities. The following techniques are recommended:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can significantly improve purity. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when column chromatography is not providing adequate separation, Prep-TLC can be a valuable tool.

Q4: Are there alternative methods to introduce the carboxylate group at the 6-position?

Yes, late-stage functionalization of the pre-formed thieno[3,2-b]pyridine ring system is a viable alternative. Two potential methods include:

  • Directed Ortho-Metalation (DoM): If a suitable directing group is present on the pyridine ring, lithiation at the 6-position followed by quenching with carbon dioxide can introduce the carboxylic acid group, which can then be esterified.

  • Palladium-Catalyzed Carbonylation: A 6-halo-thieno[3,2-b]pyridine (e.g., 6-bromo or 6-iodo) can be subjected to palladium-catalyzed carbonylation in the presence of methanol and carbon monoxide to directly install the methyl carboxylate group.

Troubleshooting Guides

Problem 1: Low Yield of 7-Hydroxy-thieno[3,2-b]pyridine-6-carboxylic acid

This section addresses issues that may arise during the synthesis of a key precursor to the target molecule.

Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete hydrolysis of the ethyl ester.Increase the reaction time or the concentration of the sodium hydroxide solution. Ensure the reaction mixture is homogenous by using a co-solvent like ethanol or methanol if solubility is an issue.
Formation of multiple side products Decomposition of the starting material or product under harsh basic conditions.Perform the hydrolysis at a lower temperature (e.g., room temperature or 40°C) for a longer duration. Monitor the reaction closely by TLC to avoid over-running the reaction.
Difficulty in isolating the product after acidification The product may be partially soluble in the aqueous acidic solution.After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Problem 2: Inefficient Conversion of the Carboxylic Acid to the Methyl Ester

This section provides troubleshooting for the final esterification step.

Symptom Possible Cause Suggested Solution
Low yield of the methyl ester Incomplete reaction due to insufficient activation of the carboxylic acid or presence of water.Use a more efficient esterification method such as treatment with TMS-diazomethane or using a coupling agent like DCC or EDC with methanol. Ensure all reagents and solvents are anhydrous.
Hydrolysis of the ester during workup Presence of residual acid or base during the workup procedure.Neutralize the reaction mixture carefully before extraction. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.
Side reaction with other functional groups If other reactive functional groups are present in the molecule, they may react with the esterification reagents.Protect sensitive functional groups before carrying out the esterification. Alternatively, choose a milder esterification method that is selective for carboxylic acids.

Experimental Protocols

Proposed Synthetic Pathway for this compound

Step 1: Synthesis of 7-Hydroxy-thieno[3,2-b]pyridine-6-carboxylic acid

This procedure is adapted from the hydrolysis of the corresponding ethyl ester.

  • To a solution of 7-oxo-4,7-dihydro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester (1.0 eq) in a mixture of ethanol and water (3:1), add sodium hydroxide (3.0 eq).

  • Stir the reaction mixture at 60°C for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 7-hydroxy-thieno[3,2-b]pyridine-6-carboxylic acid.

Step 2: Chlorination of the 7-Hydroxy Group

  • Suspend 7-hydroxy-thieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-chloro-thieno[3,2-b]pyridine-6-carboxylic acid.

Step 3: Dechlorination of 7-Chloro-thieno[3,2-b]pyridine-6-carboxylic acid

  • Dissolve 7-chloro-thieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a base like triethylamine (1.5 eq) followed by a palladium catalyst (e.g., 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain thieno[3,2-b]pyridine-6-carboxylic acid.

Step 4: Esterification to this compound

  • Dissolve thieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow A Substituted Pyridine Precursor B Thiophene Ring Formation A->B Cyclization C Thieno[3,2-b]pyridine Core B->C D Functional Group Interconversion C->D Carboxylation/ Esterification E This compound D->E

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Reaction Failure CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp.) CheckPurity->OptimizeConditions [ Pure ] Purification Improve Purification Method CheckPurity->Purification [ Impure ] OptimizeConditions->Start [ Still Fails ] Success Successful Synthesis OptimizeConditions->Success [ Optimized ] Purification->Success [ Purified ]

Technical Support Center: Optimizing Thieno[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of thieno[3,2-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thieno[3,2-b]pyridines, covering common synthetic strategies such as the Gewald reaction, Friedländer synthesis, and subsequent functionalization via Suzuki-Miyaura coupling.

Issues with Core Scaffold Synthesis: The Gewald Reaction

The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes, which are key precursors to thieno[3,2-b]pyridines.

Question: I am attempting a Gewald reaction to synthesize a 2-aminothiophene precursor, but I am observing a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Gewald reaction can stem from several factors, including the quality of starting materials, inappropriate reaction conditions, and the formation of side products.

Troubleshooting Steps:

  • Starting Material Quality: Ensure that the carbonyl compound and the active methylene nitrile are pure. Impurities can lead to unwanted side reactions. The elemental sulfur should be a fine powder to ensure good reactivity.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Morpholine or triethylamine are commonly used. An insufficient amount of base can lead to incomplete reaction, while an excess can promote side reactions. It is recommended to start with the literature-reported stoichiometry and optimize from there.

  • Reaction Temperature: The reaction is typically exothermic. The temperature should be carefully controlled, usually between 40-60°C. Overheating can lead to the decomposition of reactants and products.

  • Solvent: Ethanol or methanol are common solvents for the Gewald reaction. The choice of solvent can influence the solubility of reactants and intermediates.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

Common Side Products:

  • Knoevenagel condensation product: The intermediate formed from the condensation of the carbonyl compound and the active methylene nitrile may be isolated if the reaction does not proceed to completion.

  • Dimerization products: Under certain conditions, intermediates can dimerize, leading to a decrease in the yield of the desired 2-aminothiophene.

Challenges in Ring Annulation: The Friedländer Synthesis

The Friedländer synthesis is a classic method for constructing the pyridine ring of the thieno[3,2-b]pyridine system from a 3-aminothiophene-2-carboxaldehyde or a related ketone.

Question: My Friedländer synthesis to form the thieno[3,2-b]pyridine ring is resulting in a complex mixture of products and a low yield of the desired compound. What are the potential pitfalls and how can I improve the outcome?

Answer: The Friedländer synthesis, while versatile, can be sensitive to reaction conditions, and the nature of the substrates can influence its success. Low yields and side product formation are common issues.

Troubleshooting Steps:

  • Catalyst Choice: The reaction can be catalyzed by either acid or base. Common choices include potassium hydroxide (KOH), sodium ethoxide, piperidine (base-catalyzed), or p-toluenesulfonic acid (p-TsOH) (acid-catalyzed). The optimal catalyst and its concentration should be determined empirically for your specific substrates.

  • Temperature and Reaction Time: The reaction temperature is a critical parameter. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition or the formation of tar-like side products. Typical temperatures range from refluxing in ethanol to higher temperatures in solvents like diphenyl ether. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Purity of Starting Materials: The 3-aminothiophene-2-carbonyl starting material must be pure. Impurities can inhibit the reaction or lead to the formation of undesired side products.

  • Solvent: The choice of solvent is important. Ethanol is commonly used for base-catalyzed reactions. For higher temperatures, solvents like Dowtherm A or diphenyl ether can be employed.

Potential Side Reactions:

  • Self-condensation of the active methylene compound: The ketone or aldehyde used for the annulation can undergo self-condensation, especially under strong basic conditions.

  • Formation of regioisomers: If the active methylene compound is unsymmetrical, the formation of regioisomers is possible.

  • Incomplete cyclization: The intermediate Schiff base or enamine may not cyclize efficiently, leading to its accumulation in the reaction mixture.

Functionalization of the Thieno[3,2-b]pyridine Core: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a widely used method for introducing aryl or heteroaryl substituents onto the thieno[3,2-b]pyridine scaffold, typically at a halogenated position like the 3-bromo derivative.

Question: I am having trouble with the Suzuki-Miyaura coupling of my 3-bromothieno[3,2-b]pyridine derivative. The reaction is either not going to completion or I am observing significant amounts of the dehalogenated starting material. How can I optimize this reaction?

Answer: Incomplete conversion and protodebromination (dehalogenation) are common problems in Suzuki-Miyaura couplings. Optimization of the catalyst system, base, and reaction conditions is key to achieving high yields.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. The ligand plays a significant role in the catalytic cycle, and its choice can influence the reaction rate and prevent side reactions.

  • Base: The base is essential for the activation of the boronic acid. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can affect the reaction outcome. An aqueous solution of the base is often used.

  • Solvent System: A mixture of an organic solvent and water is typically used, such as 1,4-dioxane/water or DME/water. The ratio of the solvents can impact the solubility of the reactants and the efficiency of the reaction.

  • Reaction Temperature: The reaction is usually heated, often to the reflux temperature of the solvent mixture. The optimal temperature may vary depending on the reactivity of the substrates.

  • Degassing: It is critical to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solvent or by using the freeze-pump-thaw method.

  • Purity of Boronic Acid: The quality of the boronic acid or its ester is important. Impurities can interfere with the catalytic cycle.

Addressing Protodebromination:

  • Use a milder base: Strong bases can sometimes promote protodebromination.

  • Optimize the water content: The presence of water can be a source of protons. Adjusting the solvent ratio may help.

  • Ensure rigorous degassing: Traces of oxygen can lead to catalyst decomposition and side reactions.

Data Presentation: Optimizing Suzuki-Miyaura Coupling

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various boronic acids and their derivatives.[1]

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃DME/H₂O374
2Potassium p-tolyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃DME/H₂O4.584
3Potassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃DME/H₂O470
4Potassium (4-chlorophenyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃DME/H₂O382
54-Pyridine boronic acidPdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃DME/H₂O466
6Potassium 3-furanyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (4)K₂CO₃DME/H₂O4.552

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate[1]

To a solution of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water, the respective arylboronic acid or trifluoroborate salt (1.2-1.6 eq), potassium carbonate (K₂CO₃, 6.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 2-4 mol%) are added. The reaction mixture is degassed with argon for 15-20 minutes and then heated at 100 °C for the time indicated in the table above. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in Thieno[3,2-b]pyridine Synthesis

The following diagram illustrates a logical workflow for troubleshooting low yields in a typical thieno[3,2-b]pyridine synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield in Thieno[3,2-b]pyridine Synthesis start Low Yield Observed check_sm 1. Verify Starting Material Purity and Integrity start->check_sm check_conditions 2. Review Reaction Conditions check_sm->check_conditions If SMs are pure optimize_sm Purify/Re-synthesize Starting Materials check_sm->optimize_sm If SMs are impure analyze_mixture 3. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture incomplete_conv Incomplete Conversion of Starting Material analyze_mixture->incomplete_conv side_products Significant Side Product Formation analyze_mixture->side_products optimize_sm->start optimize_temp Optimize Temperature success Improved Yield optimize_temp->success optimize_time Optimize Reaction Time optimize_time->success optimize_reagents Optimize Catalyst/Base/ Solvent System optimize_reagents->success incomplete_conv->optimize_temp Increase Temperature incomplete_conv->optimize_time Increase Time identify_sp Identify Side Products (Spectroscopic Analysis) side_products->identify_sp modify_conditions Modify Conditions to Minimize Side Products identify_sp->modify_conditions modify_conditions->optimize_reagents

Caption: A flowchart for diagnosing and resolving low-yield issues in thieno[3,2-b]pyridine synthesis.

Logical Relationship of Key Synthetic Steps

This diagram outlines the major synthetic routes to functionalized thieno[3,2-b]pyridines.

Synthetic_Routes Key Synthetic Routes to Functionalized Thieno[3,2-b]pyridines gewald Gewald Reaction (Carbonyl + Active Methylene Nitrile + Sulfur) aminothiophene 2-Aminothiophene Precursor gewald->aminothiophene friedlander Friedländer Synthesis (+ Active Methylene Carbonyl) aminothiophene->friedlander thienopyridine_core Thieno[3,2-b]pyridine Core Structure friedlander->thienopyridine_core halogenation Halogenation (e.g., Bromination) thienopyridine_core->halogenation halo_thienopyridine Halogenated Thieno[3,2-b]pyridine (e.g., 3-Bromo derivative) halogenation->halo_thienopyridine suzuki Suzuki-Miyaura Coupling (+ Boronic Acid/Ester) halo_thienopyridine->suzuki functionalized_product Functionalized Thieno[3,2-b]pyridine suzuki->functionalized_product

Caption: A diagram illustrating the primary synthetic pathways to functionalized thieno[3,2-b]pyridines.

References

Technical Support Center: Methyl thieno[3,2-b]pyridine-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Methyl thieno[3,2-b]pyridine-6-carboxylate". The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound, such as low yield, incomplete reaction, and the formation of impurities.

Issue 1: Low to No Product Formation

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product formation can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Reagent Quality:

    • Starting Materials: Ensure the purity of your starting materials. Impurities in precursors, such as the dihydropyridine or thiophene derivatives, can inhibit the reaction. It is advisable to purify starting materials if their purity is questionable.

    • Solvents and Reagents: Use anhydrous solvents, especially in moisture-sensitive reactions like those involving organometallics or strong bases. Ensure all other reagents are of appropriate grade and have been stored correctly.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it could lead to decomposition of reactants or products. Verify the internal reaction temperature and ensure uniform heating.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.

  • Catalyst Deactivation (for catalyzed reactions like Suzuki or Buchwald-Hartwig type couplings):

    • Catalyst Quality: Use a fresh, high-purity catalyst. Palladium catalysts, for instance, can be sensitive to air and moisture.

    • Ligand Selection: The choice of ligand is crucial for catalyst stability and activity. For challenging couplings, consider using bulky, electron-rich phosphine ligands.

    • Oxygen Contamination: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative deactivation of the catalyst.

Troubleshooting Workflow:

G start Low/No Product reagent_quality Check Reagent Purity & Dryness start->reagent_quality reaction_conditions Verify Reaction Conditions (Temp, Time) start->reaction_conditions catalyst_activity Assess Catalyst Activity (if applicable) start->catalyst_activity analysis Analyze Crude Mixture (TLC, NMR) reagent_quality->analysis reaction_conditions->analysis catalyst_activity->analysis workup_purification Review Workup & Purification solution Implement Corrective Actions workup_purification->solution analysis->workup_purification

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities that are difficult to separate. What are the likely side reactions and how can I minimize them?

Answer: Impurity formation is a common challenge. Identifying the nature of the impurity through techniques like NMR or LC-MS is the first step toward mitigation.

Common Side Reactions and Prevention Strategies:

Impurity TypePotential CauseMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction to completion. Optimize reaction time and temperature. Ensure efficient stirring.
Over-alkylation/arylation Use of an excessively strong base or a highly reactive electrophile.Use a milder base. Control the stoichiometry of the electrophile carefully.
Hydrolysis of Ester Presence of water in the reaction mixture, especially under basic or acidic conditions.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified.
Homocoupling of Boronic Acids (in Suzuki reactions) Oxygen exposure can promote the homocoupling of boronic acid derivatives.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.
Decomposition Products Reaction temperature is too high, or the product is unstable under the reaction conditions.Lower the reaction temperature. Reduce the reaction time. Consider a different synthetic route if the product is inherently unstable.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common strategy involves the construction of the thieno[3,2-b]pyridine core via a cyclization reaction. One plausible route is the reaction of a substituted pyridine with a sulfur-containing reagent to form the fused thiophene ring. For instance, a substituted 2-chloronicotinitrile can react with a thiolate followed by intramolecular cyclization. Subsequent functional group manipulation, such as hydrolysis of a nitrile to a carboxylic acid followed by esterification, would yield the final product.

Q2: Which analytical techniques are best for monitoring the reaction progress?

Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to check for the presence of multiple products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. 1H NMR of crude reaction aliquots can also provide valuable information on the conversion of starting materials.

Q3: What are the key parameters to optimize for improving the yield in a Suzuki-Miyaura coupling reaction to functionalize the thieno[3,2-b]pyridine core?

Based on studies of similar compounds, the following parameters are critical for optimizing a Suzuki-Miyaura coupling on a thieno[3,2-b]pyridine scaffold[1][2]:

ParameterRecommendationRationale
Palladium Catalyst Pd(dppf)Cl2 or Pd(PPh3)4These are common and effective catalysts for cross-coupling reactions.
Ligand dppf (if not part of the catalyst complex)Provides stability and promotes the catalytic cycle.
Base K2CO3 or Cs2CO3An appropriate base is crucial for the transmetalation step.
Solvent Toluene, Dioxane, or DME/Water mixturesThe choice of solvent can significantly impact solubility and reaction rate.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.
Inert Atmosphere Nitrogen or ArgonEssential to prevent catalyst oxidation and side reactions.

Q4: How can I purify the final product effectively?

Column chromatography on silica gel is a standard and effective method for purifying this compound and its derivatives. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often used to separate the product from non-polar impurities and more polar byproducts. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.

Experimental Protocols (Hypothetical Route based on Analogs)

The following is a generalized, hypothetical experimental protocol for the final steps in the synthesis of this compound, based on common organic synthesis techniques for analogous structures. Note: This is an illustrative protocol and may require significant optimization.

Step 1: Hydrolysis of a Precursor Nitrile to Thieno[3,2-b]pyridine-6-carboxylic acid

G start Start: Thieno[3,2-b]pyridine-6-carbonitrile hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH, Reflux) start->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification isolation Isolation (Filtration/Extraction) acidification->isolation product Product: Thieno[3,2-b]pyridine-6-carboxylic acid isolation->product

Caption: Workflow for hydrolysis of the nitrile precursor.

  • Dissolution: Dissolve the thieno[3,2-b]pyridine-6-carbonitrile precursor in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to this compound

G start Start: Thieno[3,2-b]pyridine-6-carboxylic acid esterification Esterification (e.g., SOCl2, Methanol, Reflux) start->esterification workup Workup (Quenching, Extraction) esterification->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product

Caption: Workflow for the esterification step.

  • Reaction Setup: Suspend the thieno[3,2-b]pyridine-6-carboxylic acid in methanol.

  • Esterification: Cool the suspension in an ice bath and add thionyl chloride dropwise. After the addition, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Purification of Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Methyl thieno[3,2-b]pyridine-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound and related thienopyridine derivatives are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product to remove major impurities, while recrystallization is employed to achieve high purity of the final compound.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Potential impurities can originate from starting materials, reagents, or side reactions during the synthesis. Common impurities may include:

  • Unreacted starting materials (e.g., bromo-thienopyridine precursors if using cross-coupling reactions).

  • Residual catalysts (e.g., palladium catalysts from cross-coupling reactions).

  • Side products from competing reactions.

  • The corresponding carboxylic acid (Thieno[3,2-b]pyridine-6-carboxylic acid) due to hydrolysis of the methyl ester.[1]

  • Oxidative degradation products or dimers, as thienopyridine systems can be susceptible to oxidation.[2]

Q3: My purified product appears to be a colored oil or solid. Is this expected?

A3: While some thienopyridine derivatives can be colored, this compound is expected to be a solid. A persistent color (e.g., yellow or brown) after initial purification may indicate the presence of residual catalysts (like palladium) or colored impurities. Further purification by chromatography or recrystallization is recommended.

Q4: I am having difficulty crystallizing my compound. What can I do?

A4: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation. Ensure your material is of sufficient purity (>95% by HPLC or NMR) before attempting recrystallization. If the purity is high, you can try various solvent systems, employ techniques like slow evaporation, or add a seed crystal to induce crystallization. The low water solubility of thienopyridines should also be considered when choosing solvent systems.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of impurities with the product Inappropriate solvent system for chromatography.Optimize the solvent system by running thin-layer chromatography (TLC) with different solvent polarities. A common mobile phase for similar compounds is a mixture of ether and petroleum ether.[3]
Product streaking on the column The compound may be too polar for the chosen solvent system, or it could be interacting with the silica gel.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the mobile phase to improve elution and reduce tailing.
Presence of baseline material in fractions containing the product Overloading of the column.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Problem 2: Product Decomposition During Purification
Symptom Possible Cause Suggested Solution
Appearance of new spots on TLC or new peaks in HPLC after purification The compound may be unstable on silica gel or sensitive to heat.Consider using a less acidic stationary phase like alumina for chromatography. If thermal instability is suspected, perform all purification steps at lower temperatures.
Formation of Thieno[3,2-b]pyridine-6-carboxylic acid as an impurity Hydrolysis of the methyl ester during aqueous workup or on wet silica gel.[1]Ensure all solvents and reagents for chromatography are anhydrous. Minimize contact with water during the workup.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline based on methods used for similar thienopyridine derivatives.[3]

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or ether). Collect fractions and monitor the separation by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing thienopyridine derivatives include ethers and alcohols.[3]

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. The cooling process can be further slowed by placing the flask in an insulated container.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Purification_Workflow Crude Crude Product ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Combine Combine Pure Fractions TLC->Combine Evaporate1 Evaporation Combine->Evaporate1 SemiPure Semi-Pure Product Evaporate1->SemiPure Recrystallization Recrystallization SemiPure->Recrystallization Filter Filtration & Washing Recrystallization->Filter Dry Drying under Vacuum Filter->Dry Pure Pure this compound Dry->Pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification CheckPurity Check Purity (TLC/HPLC/NMR) Start->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure PureProduct Pure Product Obtained IsPure->PureProduct Yes IdentifyImpurity Identify Impurity Type IsPure->IdentifyImpurity No PolarImpurity Polar Impurity/ Starting Material IdentifyImpurity->PolarImpurity Polar NonPolarImpurity Non-polar Impurity/ Side Product IdentifyImpurity->NonPolarImpurity Non-polar Catalyst Residual Catalyst IdentifyImpurity->Catalyst Colored OptimizeChromatography Optimize Column Chromatography (Solvent Gradient) PolarImpurity->OptimizeChromatography NonPolarImpurity->OptimizeChromatography Charcoal Treat with Activated Charcoal Catalyst->Charcoal Recrystallize Recrystallize with Different Solvent OptimizeChromatography->Recrystallize Recrystallize->CheckPurity Charcoal->Recrystallize

Caption: A logic diagram for troubleshooting common purification issues.

References

HPLC and column chromatography methods for thienopyridine purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of thienopyridine derivatives using High-Performance Liquid Chromatography (HPLC) and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying thienopyridine compounds?

A1: Thienopyridine derivatives, which include drugs like clopidogrel and prasugrel, often contain basic nitrogen atoms. This can lead to several challenges during purification:

  • Peak Tailing in HPLC: Interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase is a primary cause of peak tailing.[1][2]

  • Irreversible Adsorption: Strong interactions with the stationary phase, particularly in normal-phase column chromatography, can lead to low or no recovery of the compound.[3]

  • On-Column Degradation: Some thienopyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation of the product during purification.[3]

  • Poor Solubility: The crude reaction mixture containing the thienopyridine may not be soluble in the low-polarity solvents typically used to load a normal-phase column.[3][4]

Q2: Which stationary phase is best for purifying thienopyridines by HPLC?

A2: For reverse-phase HPLC, a C18 or C8 column is standard.[5][6] To mitigate issues like peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica column.[2] These columns have a reduced number of free silanol groups, leading to more symmetrical peaks for basic compounds.[1][7] For particularly challenging separations, a column with a polar-embedded group can also offer alternative selectivity and improved peak shape.[8]

Q3: How can I improve the peak shape of my basic thienopyridine compound in reverse-phase HPLC?

A3: To improve peak shape and reduce tailing, consider the following strategies:

  • Mobile Phase pH Control: Adjust the mobile phase pH to be at least 2 pH units below the pKa of your basic thienopyridine.[2] This ensures the compound is in its fully protonated, single ionic form. Using a buffer (e.g., phosphate or acetate) is crucial for maintaining a stable pH.[2]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%), to the mobile phase can saturate the active silanol sites on the column, thereby improving peak symmetry.[2][8] Formic acid or trifluoroacetic acid (TFA) are also commonly used as modifiers.

  • Lower Analyte Concentration: Column overload can cause peak fronting or tailing.[2][9] Try injecting a more dilute sample to see if the peak shape improves.

  • Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40°C) can improve peak efficiency and symmetry by reducing mobile phase viscosity and speeding up mass transfer.[1]

HPLC Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Use a buffered mobile phase to control pH. Switch to a well-end-capped column.[2][8] 2. Reduce the injection volume or the concentration of the sample.[9][10] 3. Dissolve the sample in the initial mobile phase whenever possible.[11][12]
Peak Fronting 1. Sample overload (concentration or volume). 2. Poor sample solubility in the mobile phase. 3. Column bed collapse or void.1. Decrease the amount of sample injected onto the column.[9] 2. Ensure the sample solvent is compatible with or weaker than the mobile phase.[9][13] 3. Replace the column. Use a guard column to extend the life of the analytical column.[14]
Broad Peaks 1. Low column efficiency. 2. Extra-column volume (dead volume) in tubing or fittings. 3. Mobile phase flow rate is too low or too high.1. Try a new column of the same type. If the problem is resolved, the old column has degraded. 2. Check all fittings and tubing for proper connection. Use shorter, narrower internal diameter tubing where possible.[12] 3. Optimize the flow rate. Each column has an optimal linear velocity for best efficiency.[1][12]
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Insufficient column equilibration time.1. If using a gradient pump, ensure proper mixing and degassing. Hand-mixing the mobile phase can confirm if the pump is the issue.[10][14] 2. Use a column oven to maintain a constant temperature.[11] 3. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before injection.[8][11]
High Backpressure 1. Blockage of column inlet frit. 2. Particulate matter from sample or mobile phase. 3. Mobile phase precipitation in the system.1. Reverse-flush the column (if permitted by the manufacturer).[8] 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column.[14][15] 3. Ensure mobile phase components are fully miscible. If using buffers, prevent precipitation when mixing with high organic content.[10]

Column Chromatography Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound Won't Elute 1. Strong interaction with acidic silica gel. 2. Compound is too polar for the chosen solvent system.1. Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[3] Alternatively, use a less acidic stationary phase like alumina. 2. Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Low Recovery 1. Irreversible adsorption or on-column degradation. 2. Compound streaking/tailing extensively, leading to mixed fractions.1. Use a deactivated stationary phase (see above). Perform a quick stability test on a small amount of compound with silica gel via TLC to check for degradation.[3] 2. Add a small percentage (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to improve elution behavior.
Poor Separation / Co-elution 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was packed poorly, leading to channeling.1. Re-optimize the eluent system using TLC. Aim for a product Rf of ~0.3. 2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[4] 3. Ensure the column is packed uniformly as a slurry to avoid cracks and channels.[4] Top the silica bed with a layer of sand to prevent disturbance during solvent addition.[4]
Cracked Silica Bed 1. Heat generated from wetting dry-packed silica with a polar solvent. 2. Drastic and abrupt changes in solvent polarity.1. Pack the column using the slurry method, which helps dissipate heat.[4] 2. When running a gradient, increase the solvent polarity gradually rather than in large, sudden steps.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Thienopyridine Purity Analysis

This protocol is a starting point for the analysis of a typical thienopyridine derivative like clopidogrel.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Mobile Phase Composition: An isocratic mixture, for example, Buffer:Methanol (30:70 v/v).[6] Optimization is required based on the specific analyte.

  • Flow Rate: 1.0 - 1.5 mL/min.[6]

  • Detection: UV at 220 nm.[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: General Column Chromatography Method for Thienopyridine Purification

This protocol outlines a standard procedure for purifying a thienopyridine from a crude reaction mixture.

  • Stationary Phase: Silica gel (230-400 mesh). For acid-sensitive compounds, consider deactivating the silica by slurrying it in the initial eluent containing 1% triethylamine.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). The ideal system should give the target compound an Rf value of approximately 0.3.

  • Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. b. In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a consistent slurry. c. Pour the slurry into the column. Use additional eluent to rinse the beaker and wash any silica from the column walls. d. Gently tap the column to ensure even packing and allow the silica to settle. Open the stopcock to drain some solvent until the solvent level is just above the silica bed. Do not let the column run dry.[16]

  • Sample Loading: a. Dissolve the crude material in a minimal amount of a suitable solvent (ideally the column eluent).[3] b. Alternatively, for compounds poorly soluble in the eluent, use the "dry loading" method: dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: a. Begin elution with the low-polarity solvent system determined by TLC. b. Collect fractions and monitor their composition by TLC. c. If necessary, gradually increase the polarity of the eluent to elute more polar compounds. Avoid sudden large changes in polarity.[3]

Visual Workflow and Troubleshooting Guides

HPLC_Method_Development start Start: Define Purification Goal analyte Characterize Thienopyridine (pKa, solubility, stability) start->analyte column_select Select Column (e.g., C18, 5µm, end-capped) analyte->column_select mobile_phase Select Mobile Phase (ACN/MeOH, Buffered Aqueous) column_select->mobile_phase initial_run Perform Initial Run (Isocratic or Broad Gradient) mobile_phase->initial_run eval Evaluate Chromatogram (Peak Shape, Resolution) initial_run->eval good Acceptable? eval->good Good Separation? optimize Optimize Parameters (Gradient, pH, Temperature, Flow) optimize->initial_run good->optimize No validate Validate Method (Linearity, Precision, Accuracy) good->validate Yes end End: Final Method validate->end

Caption: Workflow for HPLC method development for thienopyridines.

Peak_Tailing_Troubleshooting problem Problem: Peak Tailing Observed cause1 Cause: Secondary Silanol Interactions? problem->cause1 cause2 Cause: Column Overload? cause1->cause2 No solution1a Solution: Add Competing Base (e.g., 0.1% TEA) cause1->solution1a Yes cause3 Cause: Chemical Effects? cause2->cause3 No solution2 Solution: Reduce Sample Concentration / Volume cause2->solution2 Yes solution3 Solution: Adjust Mobile Phase pH with Buffer cause3->solution3 Yes solution1b Solution: Use End-Capped Column solution1a->solution1b

Caption: Troubleshooting logic for peak tailing in thienopyridine HPLC.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of "Methyl thieno[3,2-b]pyridine-6-carboxylate" and similar heterocyclic compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my biological assays with this compound. Could this be related to its solubility?

A1: Yes, inconsistent assay results, such as poor reproducibility and lower than expected activity, are common indicators of compound precipitation.[1] Poor solubility can lead to an overestimation of the IC50 or EC50 values because the actual concentration of the compound in solution is lower than the nominal concentration.

Q2: What is the first step I should take to address potential solubility issues?

A2: The first step is to determine the kinetic solubility of your compound in the specific assay buffer you are using.[1] This will help you identify the concentration at which the compound starts to precipitate. A common method for this is nephelometry or turbidimetry, which measures light scattering caused by insoluble particles.

Q3: My compound is stored in DMSO. Could this be contributing to the solubility problem?

A3: While DMSO is a powerful solvent, issues can still arise. DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of your compound.[1] Additionally, if the compound precipitates out of the DMSO stock, it may be difficult to redissolve.[1] It is crucial to use anhydrous DMSO and ensure proper storage conditions.

Q4: What are the common strategies to improve the solubility of a poorly soluble compound like this compound in an aqueous assay buffer?

A4: Several strategies can be employed, often in combination:

  • Co-solvents: Adding a water-miscible organic solvent to the assay buffer can increase the solubility of hydrophobic compounds.[2][3][4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[2][3]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, enhancing their solubility.[2]

  • Particle Size Reduction: For solid formulations, reducing the particle size increases the surface area, which can improve the dissolution rate.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming the poor solubility of this compound.

Step 1: Assess Compound Solubility

Before proceeding with solubilization techniques, it is essential to quantify the solubility of the compound in your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add the DMSO solutions to your aqueous assay buffer. The final DMSO concentration should be kept constant and low (typically ≤1%) to minimize its effect on the assay.

  • Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each solution using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.[1]

Step 2: Select a Solubilization Strategy

Based on the properties of your compound and the constraints of your assay, choose an appropriate solubilization strategy. The following diagram illustrates a decision-making workflow.

solubilization_workflow start Start: Poorly Soluble Compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjustment Adjust pH of Buffer check_ionizable->ph_adjustment Yes use_cosolvent Use Co-solvents (e.g., Ethanol, PEG) check_ionizable->use_cosolvent No check_assay_compatibility Is pH change compatible with assay? ph_adjustment->check_assay_compatibility check_assay_compatibility->use_cosolvent No end End: Solubilized Compound check_assay_compatibility->end Yes check_cosolvent_compatibility Is co-solvent compatible with assay? use_cosolvent->check_cosolvent_compatibility use_surfactant Use Surfactants (e.g., Tween-80) check_cosolvent_compatibility->use_surfactant No check_cosolvent_compatibility->end Yes check_surfactant_compatibility Is surfactant compatible with assay? use_surfactant->check_surfactant_compatibility use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_surfactant_compatibility->use_cyclodextrin No check_surfactant_compatibility->end Yes use_cyclodextrin->end fail End: Re-evaluate Strategy use_cyclodextrin->fail

Caption: Decision workflow for selecting a solubilization strategy.

Step 3: Implement and Optimize the Chosen Strategy

Once a strategy is selected, it needs to be optimized for the specific assay.

Quantitative Data on Common Solubilizing Agents

The following table provides a summary of commonly used solubilizing agents and their typical working concentrations. Note that the optimal concentration will be compound and assay-dependent.

Solubilizing AgentClassTypical Starting ConcentrationMaximum Recommended Concentration
EthanolCo-solvent1% (v/v)5% (v/v)
Polyethylene Glycol 400 (PEG-400)Co-solvent5% (v/v)20% (v/v)
Tween® 80Surfactant0.01% (w/v)0.1% (w/v)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1% (w/v)10% (w/v)

Experimental Protocol: Co-solvent Solubility Enhancement

  • Prepare a series of assay buffers containing different concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5% Ethanol).

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Add the DMSO stock to each of the co-solvent-containing buffers to achieve the desired final compound concentration. Ensure the final DMSO concentration remains constant across all conditions.

  • Incubate and measure turbidity as described in the kinetic solubility assay protocol.

  • Determine the optimal co-solvent concentration that provides the best solubility without negatively impacting the assay performance. A control experiment without the compound should be run to assess the effect of the co-solvent on the assay itself.

The following diagram illustrates the experimental workflow for optimizing a co-solvent.

cosolvent_optimization start Start: Determine Kinetic Solubility in Buffer prepare_buffers Prepare Buffers with Varying Co-solvent % start->prepare_buffers add_compound Add Compound Stock (in DMSO) prepare_buffers->add_compound incubate Incubate at Assay Temperature add_compound->incubate measure_turbidity Measure Turbidity incubate->measure_turbidity analyze Analyze Data to Find Optimal Co-solvent % measure_turbidity->analyze validate_assay Validate Assay Performance with Optimal Co-solvent % analyze->validate_assay end End: Optimized Protocol validate_assay->end

Caption: Workflow for co-solvent optimization.

By following these structured troubleshooting guides and protocols, researchers can systematically address the solubility challenges associated with this compound and obtain more reliable and reproducible data in their assays.

References

Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for scaling up the production of this compound?

A common and scalable approach involves a two-step process:

  • Friedländer Annulation: Synthesis of the core heterocyclic structure, Thieno[3,2-b]pyridine-6-carboxylic acid, from a suitable thiophene precursor.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

Q2: What are the critical parameters to control during the Friedländer annulation step?

Temperature control is crucial. The initial condensation should be maintained at a moderate temperature to prevent side reactions, while the subsequent cyclization may require higher temperatures to drive the reaction to completion. The choice of base and solvent is also critical for yield and purity.

Q3: Are there any specific safety precautions to consider during this synthesis?

Yes. Thionyl chloride, used in some esterification protocols, is highly corrosive and reacts violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of products in both the annulation and esterification steps. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of reaction conversion and purity.

Q5: What is the recommended method for purification of the final product at a larger scale?

For scalable purification, recrystallization is often the most effective and economical method. A suitable solvent system should be determined at a small scale first. Column chromatography can be used for purification, but it may be less practical for very large quantities due to solvent consumption and time.

Troubleshooting Guides

Problem 1: Low Yield in Friedländer Annulation Step
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC or HPLC. If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal base concentrationThe concentration of the base (e.g., potassium hydroxide) is critical for the condensation and cyclization. Ensure the base is fully dissolved and used in the correct stoichiometric amount.
Poor quality of starting materialsVerify the purity of the 3-aminothiophene-2-carboxaldehyde and methyl acetoacetate. Impurities can interfere with the reaction.
Side reactionsOverheating can lead to the formation of byproducts. Maintain strict temperature control throughout the reaction.
Problem 2: Incomplete Esterification
Potential Cause Suggested Solution
Presence of waterThe Fischer esterification is an equilibrium reaction. Ensure all glassware is thoroughly dried and use anhydrous methanol and a suitable dehydrating agent or a setup to remove water as it forms (e.g., Dean-Stark apparatus).
Insufficient acid catalystThe amount of acid catalyst (e.g., sulfuric acid) is crucial. Use the recommended catalytic amount and ensure it is of high purity.
Low reaction temperatureThe reaction may require refluxing for an extended period to reach completion. Ensure the reaction mixture is heated to the appropriate temperature.
Problem 3: Product Purity Issues
Potential Cause Suggested Solution
Residual starting materialsOptimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.
Formation of byproductsReview the reaction temperature and reagent purity. Byproducts may arise from side reactions due to incorrect conditions.
Ineffective purificationExperiment with different solvent systems for recrystallization to improve the removal of specific impurities. A second recrystallization may be necessary. For persistent impurities, consider a wash with a dilute basic or acidic solution, depending on the nature of the impurity.

Experimental Protocols

Step 1: Synthesis of Thieno[3,2-b]pyridine-6-carboxylic acid (Friedländer Annulation)

Methodology:

  • To a stirred solution of 3-aminothiophene-2-carboxaldehyde (1 equivalent) in ethanol, add methyl acetoacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, add a solution of potassium hydroxide (3 equivalents) in water.

  • Continue to reflux for an additional 8-12 hours to effect cyclization and saponification.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield Thieno[3,2-b]pyridine-6-carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

Methodology:

  • Suspend Thieno[3,2-b]pyridine-6-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux for 6-8 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.

Quantitative Data Summary

Parameter Friedländer Annulation Fischer Esterification
Typical Yield 75-85%85-95%
Reaction Time 12-18 hours6-8 hours
Reaction Temperature Reflux (Ethanol)Reflux (Methanol)
Key Reagents 3-aminothiophene-2-carboxaldehyde, Methyl acetoacetate, KOH, PiperidineThieno[3,2-b]pyridine-6-carboxylic acid, Methanol, Sulfuric acid

Visualizations

experimental_workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Fischer Esterification start1 3-Aminothiophene-2-carboxaldehyde + Methyl Acetoacetate reflux1 Reflux with Piperidine in Ethanol start1->reflux1 saponification Add KOH and Reflux reflux1->saponification acidification Acidify with HCl saponification->acidification product1 Thieno[3,2-b]pyridine-6-carboxylic acid acidification->product1 start2 Thieno[3,2-b]pyridine-6-carboxylic acid product1->start2 Intermediate reflux2 Reflux with Methanol and H2SO4 start2->reflux2 workup Neutralization and Extraction reflux2->workup purification Recrystallization workup->purification product2 This compound purification->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Purity Issue incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions issue->side_reactions impure_reagents Impure Reagents issue->impure_reagents ineffective_purification Ineffective Purification issue->ineffective_purification optimize_conditions Optimize Reaction Time/ Temperature/Stoichiometry incomplete_reaction->optimize_conditions control_temp Strict Temperature Control side_reactions->control_temp verify_reagents Verify Reagent Purity impure_reagents->verify_reagents improve_purification Improve Purification (e.g., change solvent) ineffective_purification->improve_purification

Caption: Troubleshooting logic for synthesis issues.

Catalyst selection and optimization for thieno[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thieno[3,2-b]pyridine Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[3,2-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the functionalization of the thieno[3,2-b]pyridine core?

The most prevalent and versatile methods for creating C-C and C-N bonds on a pre-existing thieno[3,2-b]pyridine skeleton are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For creating carbon-carbon bonds by coupling a halogenated thieno[3,2-b]pyridine with an aryl or heteroaryl boronic acid or ester. This is widely used to synthesize a variety of (hetero)aryl substituted thieno[3,2-b]pyridines.[1][2]

  • Buchwald-Hartwig Amination: For creating carbon-nitrogen bonds by coupling a halogenated thieno[3,2-b]pyridine with an amine. This method is effective for preparing novel (hetero)arylamino-thieno[3,2-b]pyridines.[1]

  • Sonogashira Coupling: Used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, which can be a key step in building the fused heterocyclic system itself.[1][3]

  • Copper-Catalyzed Couplings: While palladium is more common, copper catalysts are sometimes used, for instance, in C-O coupling reactions to form di(hetero)arylethers.[1]

Q2: How do I select an appropriate catalyst and ligand for a Suzuki-Miyaura reaction involving a thieno[3,2-b]pyridine substrate?

The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst Precursor: Palladium(II) complexes like Pd(OAc)₂ or PdCl₂(dppf) are common starting points.[2][4] Pd(PPh₃)₄ is also frequently used. The active catalyst is the Pd(0) species, which is typically formed in situ.

  • Ligands: The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Phosphine Ligands: For many applications, phosphine ligands are essential. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust and widely used ligand, often employed as part of the complex PdCl₂(dppf).[2] Sterically hindered biaryl phosphine ligands, such as SPhos or CyJohnPhos, can be effective for challenging couplings or intramolecular C-H arylations.[5]

    • Imidazolium Salts: In some cases, imidazolium salts have been used as ligands for palladium catalysts in Suzuki couplings of pyridine derivatives.[6]

Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination for synthesizing N-aryl thieno[3,2-b]pyridines?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but often requires careful optimization.[7]

  • Catalyst/Ligand System: The combination of a palladium precursor (e.g., Pd(OAc)₂) and a specialized ligand is crucial. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields.[7] For more challenging substrates, bulky electron-rich ligands such as Xantphos are often required to promote reductive elimination and prevent side reactions.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[8] Weaker bases like K₂CO₃ can be used for sensitive substrates but may result in lower reaction rates.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[8][9]

  • Temperature: Reactions are generally run at elevated temperatures (e.g., refluxing toluene) to drive the reaction to completion.[8]

Troubleshooting Guides

Q: My Suzuki-Miyaura coupling reaction has a low yield or is not proceeding. What are the common causes and solutions?

Low yields in Suzuki couplings are a frequent issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Decision Tree: Low Yield in Suzuki Coupling

G start Low Yield / No Reaction q1 Is the Boronic Acid/Ester Stable? start->q1 s1 Problem: Deboronation. Solution: Use milder base (e.g., K3PO4), anhydrous conditions, or switch to pinacol esters. q1->s1 No q2 Is the Catalyst/Ligand System Optimal? q1->q2 Yes s2 Problem: Catalyst deactivation or slow kinetics. Solution: Screen different ligands (e.g., dppf, SPhos). Increase catalyst loading (2-5 mol%). Ensure anaerobic conditions. q2->s2 No q3 Is the Base Appropriate? q2->q3 Yes s3 Problem: Base is too weak/strong or insoluble. Solution: Screen bases (K2CO3, Cs2CO3, K3PO4). Use a phase-transfer catalyst if needed. q3->s3 No q4 Are Reaction Conditions Correct? q3->q4 Yes s4 Problem: Insufficient temperature or time. Solution: Increase temperature. Extend reaction time (monitor by TLC/LCMS). q4->s4 No G cluster_0 Reaction Setup cluster_1 Work-up & Purification r1 Combine Substrate 1, Boron reagent, Base (K2CO3), and Catalyst (PdCl2(dppf)) in flask. r2 Add Solvents (DME/H2O). r1->r2 r3 Purge with N2/Ar. r2->r3 r4 Heat reaction mixture (e.g., 85-90 °C) for 3h. r3->r4 w1 Cool to RT. Add water and extract with organic solvent (e.g., EtOAc). r4->w1 w2 Wash combined organic layers with brine. w1->w2 w3 Dry over Na2SO4, filter, and concentrate under vacuum. w2->w3 p1 Purify crude product via column chromatography. w3->p1

References

Validation & Comparative

Validation of Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thieno[3,2-b]pyridine core is a versatile scaffold exhibiting a wide range of biological activities, including anticancer, antiplatelet, antimicrobial, and anti-inflammatory properties. This guide presents a comparative analysis of these activities, supported by available experimental data for various derivatives. Detailed experimental protocols for key assays are provided to facilitate further research and validation.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various thieno[3,2-b]pyridine and related thienopyrimidine derivatives across different biological assays. It is crucial to note that these data are for analogous compounds and not for "Methyl thieno[3,2-b]pyridine-6-carboxylate" itself.

Table 1: Anticancer Activity of Thienopyridine Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Thieno[2,3-c]pyridine Derivative 6i HSC3 (Head and Neck Cancer)Not Specified10.8[1]
T47D (Breast Cancer)Not Specified11.7[1]
RKO (Colorectal Cancer)Not Specified12.4[1]
MCF7 (Breast Cancer)Not Specified16.4[1]
Thieno[2,3-c]pyridine Derivative 6a HSC3 (Head and Neck Cancer)Not Specified14.5[1]
RKO (Colorectal Cancer)Not Specified24.4[1]
Pyrazolo[3,4-b]pyridine Derivative 5a HepG-2 (Liver Cancer)Not Specified3.42 ± 1.31[2]
Pyrazolo[3,4-b]pyridine Derivative 5b HepG-2 (Liver Cancer)Not Specified3.56 ± 1.5[2]
Thieno[2,3-b]pyridine-based compound 4b HepG-2 (Liver Cancer)Not Specified3.12[3]
MCF-7 (Breast Cancer)Not Specified20.55[3]

Table 2: Antiplatelet Activity of Thienopyridine Derivatives

CompoundTargetAssayIC50 (µM)Reference
Clopidogrel (active metabolite) P2Y12 ReceptorADP-induced platelet aggregation~0.5-2[4]
Ticlopidine P2Y12 ReceptorADP-induced platelet aggregationNot Specified[5]

Table 3: Antimicrobial Activity of Thienopyridine and Thienopyrimidine Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
Thieno[2,3-b]pyridine-based compound 3c Various bacteria and fungi4-16[3]
6-Oxo-pyridine-3-carboxamide Derivative 3d E. coli3.91[6]
6-Oxo-pyridine-3-carboxamide Derivative 3e E. coli3.91[6]
Thienopyrimidine Derivative 13 Various bacteriaNot Specified (highly active)[7]

Table 4: Anti-inflammatory Activity of Thienopyridine and Thienopyrimidine Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Thienopyridine Derivative 7a NO Production in RAW264.7 cells76.6[8]
Thienopyridine Derivative 7f NO Production in RAW264.7 cells96.8[8]
Thieno[2,3-d]pyrimidine Derivative 6o 15-LOX Inhibition1.17[9]
Thieno[2,3-d]pyrimidine Derivative 4 COX-2 InhibitionNot Specified (High Selectivity)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control to determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Microplate reader or visual inspection

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration that shows no visible growth.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of thienopyridine derivatives.

P2Y12_Signaling_Pathway Thienopyridines Thienopyridines (e.g., Clopidogrel) P2Y12 P2Y12 Receptor Thienopyridines->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation and Aggregation Gi->Platelet_Activation cAMP ↓ cAMP cAMP->Platelet_Activation Reduces ADP ADP ADP->P2Y12 Activates

Caption: P2Y12 Receptor Signaling Pathway Inhibition by Thienopyridines.

Apoptosis_Signaling_Pathway Thienopyridines Thienopyridine Derivatives Cellular_Stress Cellular Stress Thienopyridines->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway potentially induced by Thienopyridines.

G0_G1_Cell_Cycle_Arrest Thienopyridines Thienopyridine Derivatives CDK4_6_CyclinD CDK4/6-Cyclin D Thienopyridines->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E Thienopyridines->CDK2_CyclinE Inhibits G1_Phase G1 Phase Arrest G0/G1 Arrest CDK4_6_CyclinD->Arrest CDK2_CyclinE->Arrest S_Phase S Phase (DNA Replication) G1_Phase->S_Phase Progression Arrest->S_Phase Blocks

Caption: Mechanism of G0/G1 Cell Cycle Arrest by Thienopyridines.

Experimental_Workflow_Anticancer Start Start: Cancer Cell Lines Plating Cell Plating (96-well) Start->Plating Treatment Compound Treatment Plating->Treatment Incubation Incubation (48-72h) Treatment->Incubation SRB_Assay SRB Assay Incubation->SRB_Assay Fixation Cell Fixation (TCA) SRB_Assay->Fixation Staining SRB Staining Fixation->Staining Reading Absorbance Reading Staining->Reading Analysis IC50 Determination Reading->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: Experimental Workflow for In Vitro Anticancer Activity Screening.

References

A Comparative Guide to Methyl Thieno[3,2-b]pyridine-6-carboxylate and Other Thienopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Structure, Biological Activity, and Therapeutic Potential

The thienopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of thiophene and pyridine rings gives rise to several isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets. This guide provides a comparative overview of methyl thieno[3,2-b]pyridine-6-carboxylate and other key thienopyridine isomers, offering a valuable resource for researchers and professionals in drug discovery and development. We present a compilation of experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of these important heterocyclic compounds.

Comparative Biological Activity of Thienopyridine Isomers

The biological activity of thienopyridine derivatives is highly dependent on the specific isomer and the nature and position of its substituents. The following tables summarize the reported biological activities of this compound and other notable thienopyridine isomers, focusing on their anticancer and enzyme inhibitory properties.

Compound/IsomerTarget/AssayCell Line(s)Activity (IC₅₀/GI₅₀)Reference
Thieno[3,2-b]pyridine Derivatives
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylateAntitumor ActivityMDA-MB-231 (TNBC)GI₅₀: 13 µM[1][2]
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylateAnti-Hepatocellular CarcinomaHepG2GI₅₀: 1.2 µM[3]
Thieno[2,3-b]pyridine Derivatives
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamidePI-PLC Inhibition / AnticancerMDA-MB-231, MCF-7IC₅₀: 2.082 µM (MDA-MB-231), 2.053 µM (MCF-7)[4]
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamidePLC-γ Inhibition / AnticancerBreast Cancer Cell LinesLow nanomolar range
Thieno[2,3-b]pyridine derivative 6jTDP1 Inhibition-IC₅₀: 16.95 µM
Thieno[2,3-b]pyridine derivative 7dTDP1 Inhibition-IC₅₀: 21.92 µM
Thieno[3,2-c]pyridine Derivatives
Ticlopidine, Clopidogrel, PrasugrelP2Y12 Receptor AntagonistPlatelets-
Thieno[2,3-c]pyridine Derivatives
Thieno[2,3-c]pyridine derivative 6iHsp90 Inhibition / AnticancerHSC3, T47D, RKO, MCF7IC₅₀: 10.8 µM (HSC3), 11.7 µM (T47D), 12.4 µM (RKO), 16.4 µM (MCF7)[5]
Thieno[2,3-c]pyridine derivative 6aHsp90 Inhibition / AnticancerHSC3, RKOIC₅₀: 14.5 µM (HSC3), 24.4 µM (RKO)[5]
Thieno[2,3-d]pyrimidine & Thieno[3,2-d]pyrimidine Derivatives
Thienopyrimidinium derivative Ff-35Choline Kinase α1 Inhibition / AnticancerA549, HeLa, MDA-MB-231Submicromolar[6]

Table 1: Comparative Anticancer and Enzyme Inhibitory Activities of Thienopyridine Isomers. This table highlights the diverse biological targets of different thienopyridine scaffolds, including protein kinases, phospholipases, and metabolic enzymes. The specific substitutions on the thienopyridine core play a crucial role in determining the potency and selectivity of these compounds. TNBC stands for Triple-Negative Breast Cancer.

Experimental Protocols

To aid in the replication and further investigation of the biological activities of thienopyridine isomers, detailed protocols for key assays are provided below.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., thienopyridine derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[7]

  • Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[7][10] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.[7][10]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

LanthaScreen™ Kinase Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity and inhibition.[12][13][14][15]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • EDTA

  • 384-well assay plates

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound at appropriate concentrations in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[13]

  • Detection: Add a solution containing the terbium-labeled antibody and EDTA to each well to stop the kinase reaction and initiate the detection process. Incubate for 30-60 minutes at room temperature.[12][14]

  • TR-FRET Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the terbium donor wavelength (e.g., 490 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value (concentration that inhibits kinase activity by 50%).

P2Y12 Receptor Functional Assay

This assay measures the ability of a compound to inhibit ADP-induced platelet aggregation, which is mediated by the P2Y12 receptor.[16][17][18][19]

Materials:

  • Whole blood collected in sodium citrate tubes

  • ADP (Adenosine diphosphate)

  • Light Transmittance Aggregometer (LTA) or VerifyNow P2Y12 system

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) for LTA

Procedure (using Light Transmittance Aggregometry):

  • Sample Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

  • Baseline Measurement: Place a cuvette with PRP in the aggregometer and establish a baseline light transmittance.

  • Compound Incubation: Add the test compound or vehicle control to the PRP and incubate for a specified time.

  • Induction of Aggregation: Add a known concentration of ADP to induce platelet aggregation.

  • Measurement: Record the change in light transmittance over time as platelets aggregate. The maximum aggregation is determined relative to the light transmittance of PPP.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each compound concentration and determine the IC₅₀ value.

The VerifyNow P2Y12 assay is a point-of-care, whole-blood, cartridge-based system that provides a more rapid assessment of P2Y12-mediated platelet aggregation.[16][19]

Signaling Pathway Visualizations

To provide a clearer understanding of the molecular mechanisms underlying the biological activities of thienopyridine isomers, we have generated diagrams of key signaling pathways using the Graphviz DOT language.

PI_PLC_Signaling_Pathway GPCR GPCR / RTK PLC PI-PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (Proliferation, etc.) Ca2_release->Downstream PKC->Downstream

Figure 1: The Phosphoinositide-specific Phospholipase C (PI-PLC) signaling pathway.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gαi P2Y12->Gi Activates PI3K PI3K P2Y12->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Platelet_Activation Inhibition of Platelet Activation VASP_P->Platelet_Activation Akt Akt PI3K->Akt Activates Platelet_Aggregation Platelet Aggregation Akt->Platelet_Aggregation

Figure 2: The P2Y12 receptor signaling pathway in platelets.

Choline_Kinase_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Phosphorylation ChoK ChoK Choline Kinase (ChoK) ATP ATP ADP ADP ATP->ADP CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase CTP CTP CTP->CDP_Choline Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->Phosphatidylcholine Membrane Cell Membrane Biosynthesis Phosphatidylcholine->Membrane

Figure 3: The Choline Kinase (Kennedy) pathway for phosphatidylcholine biosynthesis.

Conclusion

The thienopyridine scaffold represents a versatile platform for the development of potent and selective modulators of various biological targets. This guide has provided a comparative overview of this compound and other thienopyridine isomers, highlighting their diverse biological activities, from anticancer and kinase inhibition to antiplatelet aggregation. The provided experimental protocols and signaling pathway diagrams offer a practical resource for researchers to further explore the therapeutic potential of this important class of heterocyclic compounds. The structure-activity relationships suggested by the compiled data underscore the importance of both the core isomeric structure and the specific substitution patterns in determining the pharmacological profile of thienopyridine derivatives. Future research, particularly comparative studies under standardized conditions, will be crucial for a more definitive understanding of the relative merits of each isomer and for guiding the rational design of next-generation thienopyridine-based therapeutics.

References

A Comparative Analysis of Novel Methyl Thieno[3,2-b]pyridine Carboxylate Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of novel methyl thieno[3,2-b]pyridine carboxylate derivatives, evaluating their potential as anticancer agents. The following sections present their synthesis, a quantitative comparison of their cytotoxic activity against triple-negative breast cancer cell lines, detailed experimental protocols, and an overview of relevant signaling pathways in cancer progression that such compounds may target.

Comparative Biological Activity

The antitumor potential of a series of newly synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives was evaluated against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. Their cytotoxicity was also assessed in a non-tumorigenic mammary epithelial cell line, MCF-12A, to determine their selectivity. The half-maximal inhibitory concentrations (IC50) were determined using the Sulforhodamine B (SRB) assay after 48 hours of exposure.

The data reveals that three compounds, 2f , 2g , and 2h , exhibited notable antitumor activity against both TNBC cell lines, with IC50 values in the low micromolar range. Importantly, these compounds showed significantly lower toxicity towards the non-tumorigenic MCF-12A cells, suggesting a degree of selectivity for cancer cells. The parent compound, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 ), showed no significant activity.

CompoundSubstituent (Ar)IC50 MDA-MB-231 (µM)IC50 MDA-MB-468 (µM)IC50 MCF-12A (µM)
1 -Br> 150> 150> 150
2a Phenyl> 150> 150> 150
2b p-Tolyl> 150> 150> 150
2c 4-Methoxyphenyl> 150> 150> 150
2d 4-Chlorophenyl> 150> 150> 150
2e 4-Trifluoromethylphenyl> 150> 150> 150
2f Thiophen-3-yl14.5 ± 1.211.2 ± 0.9> 150
2g Pyridin-4-yl10.1 ± 0.58.7 ± 0.4> 150
2h Furan-3-yl12.3 ± 0.89.8 ± 0.7> 150

Experimental Protocols

Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a-2h)

The synthesis of the target compounds was achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

General Procedure:

  • A mixture of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 ), the corresponding (hetero)aryl boronic acid, pinacol borane, or potassium trifluoroborate salt (1.2-1.6 equivalents), and a palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2, 4 mol%) is prepared in a suitable solvent.

  • The reaction mixture is heated under an inert atmosphere for a specified time (e.g., 4-4.5 hours).

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Purification is performed using chromatographic techniques, such as column chromatography or dry flash chromatography, to yield the pure final compounds.

Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

The in vitro cytotoxicity of the thieno[3,2-b]pyridine derivatives was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density by staining total cellular protein.

Protocol:

  • Cell Plating: Adherent cells are seeded in 96-well microtiter plates at an appropriate density and incubated under standard conditions to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a predefined period (e.g., 48 hours).

  • Cell Fixation: The culture medium is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for at least 1 hour.

  • Washing: After fixation, the plates are washed multiple times with 1% (v/v) acetic acid to remove excess TCA and unbound components. The plates are then air-dried.

  • Staining: A 0.04% or 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed again with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: The absorbance is measured using a microplate spectrophotometer at a wavelength of approximately 510 nm or 540 nm. The intensity of the color is proportional to the total cellular protein and, thus, the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Potential Signaling Pathways and Mechanisms

Thieno[3,2-b]pyridine scaffolds are known to be effective cores for the development of kinase inhibitors. The anticancer activity of these derivatives may stem from the inhibition of key signaling pathways that are frequently dysregulated in cancer, particularly in aggressive subtypes like TNBC. Below are diagrams of potential target pathways.

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_synthesis Synthesis cluster_assay SRB Cytotoxicity Assay start Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst) start->reaction product Novel Thieno[3,2-b]pyridine Derivatives reaction->product treatment Add Derivatives (48h Incubation) product->treatment cell_culture Plate TNBC Cells (MDA-MB-231, MDA-MB-468) cell_culture->treatment fixation Fix with 10% TCA treatment->fixation staining Stain with SRB fixation->staining measurement Measure Absorbance (540nm) staining->measurement analysis Calculate IC50 Values measurement->analysis

Caption: Workflow from synthesis to cytotoxicity evaluation.

cMet_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Cascades cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/AKT cMet->PI3K RAS RAS/MAPK cMet->RAS STAT JAK/STAT cMet->STAT Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival RAS->Proliferation Invasion Invasion STAT->Invasion Inhibitor Thieno[3,2-b]pyridine Derivative (Inhibitor) Inhibitor->cMet Inhibition

Caption: Potential inhibition of the c-Met signaling pathway.

VEGFR2_pathway Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Cascades cluster_outcomes Cellular Outcomes VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ/PKC VEGFR2->PLCg PI3K PI3K/AKT VEGFR2->PI3K Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PI3K->Survival Permeability Permeability PI3K->Permeability Inhibitor Thieno[3,2-b]pyridine Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

The c-Met, VEGFR-2, and Src tyrosine kinases are crucial mediators of pathways that drive tumor growth, angiogenesis, and metastasis. The thieno[3,2-b]pyridine scaffold is a promising template for developing inhibitors that target the ATP-binding site of these kinases, thereby blocking downstream signaling and impeding cancer progression. The observed cytotoxic effects of derivatives 2f , 2g , and 2h warrant further investigation into their specific molecular targets within these or other related oncogenic pathways.

A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-b]pyridine carboxylate derivatives, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on the 6-carboxylate isomers are limited in publicly available literature, this guide leverages data from the closely related and well-studied 2-carboxylate analogues to draw meaningful comparisons and guide future research.

Anticancer Activity of Thieno[3,2-b]pyridine-2-carboxylate Derivatives

A key study by Queiroz et al. (2021) systematically investigated the anticancer activity of a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. The following table summarizes the growth inhibition (GI50) values, providing a clear comparison of the impact of different substituents at the 3-position of the thieno[3,2-b]pyridine core.

Table 1: Anticancer Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [1]

CompoundRGI50 (µM) MDA-MB-231GI50 (µM) MDA-MB-468
2a Phenyl> 50> 50
2b p-Tolyl> 50> 50
2c 4-Methoxyphenyl> 50> 50
2d 4-(Trifluoromethyl)phenyl20.2 ± 1.225.5 ± 1.5
2e 4-Chlorophenyl13.0 ± 0.815.3 ± 1.1
2f 4-Cyanophenyl18.5 ± 1.310.7 ± 0.9
2g Pyridin-4-yl> 50> 50
2h Furan-3-yl25.1 ± 1.812.6 ± 1.0

SAR Analysis:

From the data presented, several key structure-activity relationships can be deduced for this series of thieno[3,2-b]pyridine-2-carboxylates:

  • Effect of Phenyl Substitution: Unsubstituted phenyl (2a) and electron-donating groups like methyl (2b) and methoxy (2c) at the para-position of the phenyl ring resulted in a loss of activity (GI50 > 50 µM).

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the phenyl ring was crucial for anticancer activity. Compounds with a trifluoromethyl (2d), chloro (2e), and cyano (2f) group all showed significant growth inhibitory effects.

  • Halogen Substitution: The 4-chlorophenyl derivative (2e) was the most potent compound against the MDA-MB-231 cell line.

  • Heteroaromatic Rings: A pyridin-4-yl substituent (2g) was not favorable for activity, while a furan-3-yl ring (2h) demonstrated moderate activity, particularly against the MDA-MB-468 cell line.

Alternative Biological Targets: Kinase Inhibition

Signaling Pathways and Experimental Workflows

The anticancer effect of some thieno[3,2-b]pyridine derivatives has been linked to the induction of cell cycle arrest. The following diagrams illustrate a general workflow for assessing anticancer activity and a key signaling pathway potentially modulated by this class of compounds.

G cluster_0 In Vitro Anticancer Activity Workflow synthesis Synthesis of Thieno[3,2-b]pyridine -6-carboxylate Derivatives screening Primary Screening (e.g., SRB Assay) synthesis->screening dose_response Dose-Response & GI50 Determination screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assays mechanism->apoptosis

Caption: General workflow for the evaluation of anticancer activity.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor Thieno[3,2-b]pyridine -6-carboxylate Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparing the performance of different compounds. Below are methodologies for key assays relevant to the evaluation of thieno[3,2-b]pyridine-6-carboxylates.

Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

This assay is used to determine cytotoxicity and cell growth inhibition.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Cell Fixation: Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide substrate), and the test compound at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Pre-incubation: Pre-incubate the mixture at 30 °C for 10 minutes.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled luciferase for luminescence readout).

  • Incubation: Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radiolabeled assays or a specific reagent for luminescence-based assays).

  • Detection:

    • Radiolabeled Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., Kinase-Glo®): Measure the remaining ATP levels using a luciferase/luciferin reaction. Lower luminescence indicates higher kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[4][5]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution at room temperature in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[1][6][7]

References

Comparative Guide to the Mechanism of Action of Methyl Thieno[3,2-b]pyridine-6-carboxylate and Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of Methyl thieno[3,2-b]pyridine-6-carboxylate, benchmarked against other reported derivatives of the thieno[3,2-b]pyridine scaffold. The information is collated from preclinical studies to offer insights into the therapeutic potential and cellular pathways modulated by this class of compounds.

While direct mechanism of action studies on this compound are not extensively available in the public domain, the broader family of thieno[3,2-b]pyridine derivatives has demonstrated significant potential as anticancer agents. The primary proposed mechanisms revolve around the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Comparison of Anticancer Activity of Thieno[3,2-b]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various thieno[3,2-b]pyridine derivatives against different cancer cell lines. This data provides a comparative framework for understanding the potential potency of compounds based on this scaffold.

Compound IDStructureCancer Cell LineActivity Metric (GI₅₀/IC₅₀, µM)Reference
Compound 2e Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231 (Triple-Negative Breast Cancer)13 (GI₅₀)[1]
Compound 2e MDA-MB-468 (Triple-Negative Breast Cancer)>50 (GI₅₀)[1]
Compound with m-F, m-CH₃, p-Cl substituents Not specifiedMCF-7 (Breast Cancer)<10 (GI₅₀)[1]
Compound with m-F, m-CH₃, p-Cl substituents MDA-MB-231 (Triple-Negative Breast Cancer)<10 (GI₅₀)[1]

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%, while IC₅₀ is the concentration required to inhibit a specific target (e.g., an enzyme) by 50%.

Proposed Mechanisms of Action and Signaling Pathways

The anticancer effects of thieno[3,2-b]pyridine derivatives are believed to be mediated through the modulation of several key cellular signaling pathways.

Inhibition of Protein Kinases

Several studies have pointed towards the thieno[3,2-b]pyridine scaffold as a potent inhibitor of various protein kinases that are crucial for cancer progression.

  • VEGFR-2 and c-Met Inhibition: Certain substituted 7-arylethers of thieno[3,2-b]pyridine have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are key receptor tyrosine kinases involved in angiogenesis and tumor metastasis.[1]

VEGFR2_cMet_Inhibition cluster_membrane Cell Membrane VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet cMet Metastasis Metastasis cMet->Metastasis Thieno_pyridine Thieno[3,2-b]pyridine Derivative Thieno_pyridine->VEGFR2 Thieno_pyridine->cMet

Caption: Inhibition of VEGFR-2 and c-Met by Thieno[3,2-b]pyridine Derivatives.

Cell Cycle Arrest

Studies on methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives, which are structurally similar to this compound, have demonstrated an impact on cell cycle progression.

  • G0/G1 Phase Arrest: Treatment of MDA-MB-231 triple-negative breast cancer cells with a representative compound (2e) led to an increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase, suggesting an arrest at the G1/S checkpoint.[1]

Cell_Cycle_Arrest G0G1 G0/G1 Phase S S Phase G0G1->S G2M G2/M Phase S->G2M Proliferation Proliferation G2M->Proliferation Thieno_pyridine Thieno[3,2-b]pyridine Derivative Arrest Thieno_pyridine->Arrest

Caption: Thieno[3,2-b]pyridine-induced G0/G1 Cell Cycle Arrest.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer effects of thieno[3,2-b]pyridine derivatives.

Cell Viability Assay (Trypan Blue Exclusion)
  • Objective: To determine the effect of a compound on the number of viable cells.

  • Protocol:

    • MDA-MB-231 cells were seeded in 6-well plates and allowed to adhere.

    • Cells were treated with the test compound (e.g., Compound 2e at its GI₅₀ concentration), vehicle control (DMSO), or a positive control (Doxorubicin) for 48 hours.

    • After treatment, cells were harvested by trypsinization.

    • The cell suspension was mixed with an equal volume of 0.4% trypan blue stain.

    • The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a microscope.

    • The percentage of viable cells was calculated relative to the total cell count.[1]

Cell Proliferation Assay (Sulforhodamine B - SRB)
  • Objective: To assess the antiproliferative activity of compounds on cancer cell lines.

  • Protocol:

    • Cells were seeded in 96-well plates and incubated for 24 hours.

    • The cells were then treated with various concentrations of the test compounds for 48 hours.

    • Post-incubation, the cells were fixed with 10% trichloroacetic acid.

    • The fixed cells were washed and stained with 0.4% Sulforhodamine B (SRB) solution.

    • Unbound dye was removed by washing with 1% acetic acid.

    • The protein-bound dye was solubilized with 10 mM Tris base solution.

    • The absorbance was measured at 510 nm using a microplate reader.

    • The GI₅₀ value was determined from the dose-response curves.[1]

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • MDA-MB-231 cells were treated with the test compound or vehicle control for 48 hours.

    • Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

    • The fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells was analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases was quantified using cell cycle analysis software.[1]

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (Trypan Blue) Treatment->Viability Proliferation Proliferation Assay (SRB) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle

Caption: General Workflow for In Vitro Anticancer Evaluation.

Conclusion

References

Unveiling the Therapeutic Potential of the Thieno[3,2-b]pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological targets of thieno[3,2-b]pyridine derivatives reveals a versatile scaffold with promising applications in oncology, infectious disease, and neuroscience. While specific biological data for "Methyl thieno[3,2-b]pyridine-6-carboxylate" remains elusive in publicly available literature, numerous studies on its structural analogs have identified key molecular targets and demonstrated significant biological activity. This guide provides a comparative overview of the performance of various thieno[3,2-b]pyridine derivatives against their identified targets, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This guide will explore three primary areas where thieno[3,2-b]pyridine derivatives have shown notable efficacy: as anticancer agents, particularly against triple-negative breast cancer; as inhibitors of Mycobacterium tuberculosis; and as modulators of a key receptor in the central nervous system.

Anticancer Activity: Targeting Triple-Negative Breast Cancer

Several studies have highlighted the potential of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives as potent inhibitors of triple-negative breast cancer (TNBC) cell lines. These compounds have been shown to decrease cell viability and proliferation, and to induce cell cycle arrest.

Comparative Performance of Thieno[3,2-b]pyridine Derivatives in TNBC
Compound IDCell LineActivity MetricValueComparator DrugCell LineActivity MetricValue
Compound 2e (a thieno[3,2-b]pyridine-2-carboxylate derivative) MDA-MB-231GI5013 µMDoxorubicinMDA-MB-231IC50~25-50 nM
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamideMDA-MB-231IC50 (48h)2.082 µM[1]DoxorubicinMDA-MB-231IC50~25-50 nM
MCF-7IC50 (48h)2.053 µM[1]DoxorubicinMCF-7IC50~100-200 nM

Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) are measures of a drug's potency in inhibiting biological or biochemical function. Lower values indicate higher potency. The comparator drug, Doxorubicin, is a standard chemotherapy agent used in the treatment of various cancers, including breast cancer.[2][3][4][5][6]

Experimental Protocols

Anticancer Screening via Sulforhodamine B (SRB) Assay:

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density at 515 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Treat cells with the compound of interest at its GI50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Signaling Pathway and Experimental Workflow

The anticancer activity of the thieno[3,2-b]pyridine-2-carboxylate derivatives appears to be mediated through the induction of cell cycle arrest at the G0/G1 phase.

G0_G1_Arrest Thieno[3,2-b]pyridine derivative Thieno[3,2-b]pyridine derivative Cellular Uptake Cellular Uptake Thieno[3,2-b]pyridine derivative->Cellular Uptake Molecular Target (unidentified) Molecular Target (unidentified) Cellular Uptake->Molecular Target (unidentified) Downstream Signaling Downstream Signaling Molecular Target (unidentified)->Downstream Signaling Inhibition G0/G1 Phase Arrest G0/G1 Phase Arrest Downstream Signaling->G0/G1 Phase Arrest Decreased Proliferation Decreased Proliferation G0/G1 Phase Arrest->Decreased Proliferation

Simplified pathway of G0/G1 cell cycle arrest.

Experimental_Workflow cluster_0 Screening & Identification cluster_1 Target Validation cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Direct Target Identification Direct Target Identification Mechanism of Action Studies->Direct Target Identification Validated Target Validated Target Direct Target Identification->Validated Target Structure-Activity Relationship Structure-Activity Relationship Validated Target->Structure-Activity Relationship ADME/Tox Profiling ADME/Tox Profiling Structure-Activity Relationship->ADME/Tox Profiling Optimized Lead Optimized Lead ADME/Tox Profiling->Optimized Lead

General workflow for drug discovery.

Anti-mycobacterial Activity: Targeting InhA

A series of novel thieno[3,2-b]pyridinone derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have been shown to directly target the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[7]

Comparative Performance of Thieno[3,2-b]pyridinone Derivatives against M. tuberculosis
Compound IDStrainActivity MetricValueComparator DrugStrainActivity MetricValue
Compound 6c (a thieno[3,2-b]pyridinone derivative) M. tuberculosis UAlRvMIC0.5-1 µg/mL[7]IsoniazidM. tuberculosis H37RvMIC0.03-0.06 µg/ml[8]
Other potent thieno[3,2-b]pyridinone derivatives M. tuberculosis UAlRaMIC≤ 1 µg/mL[7]IsoniazidM. tuberculosis H37RvMIC0.03-0.06 µg/ml[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. Lower values indicate higher potency. Isoniazid is a first-line medication for the treatment of tuberculosis and is a known inhibitor of InhA.[8][9][10][11][12]

Experimental Protocols

InhA Inhibition Assay:

  • Enzyme and Substrate Preparation: Purify recombinant InhA enzyme. Prepare a solution of the substrate, 2-trans-octenoyl-CoA, and the cofactor NADH.

  • Reaction Mixture: In a 96-well plate, add buffer, InhA enzyme, NADH, and varying concentrations of the test compound. Incubate for a short period.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader. The IC50 value is determined from the dose-response curve.[13][14][15]

Determination of Minimum Inhibitory Concentration (MIC):

  • Bacterial Culture: Grow M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 7-14 days).

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin.[10]

Neurological Activity: Modulation of mGluR5

Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a therapeutic target for various neurological and psychiatric disorders.

Comparative Performance of Thieno[3,2-b]pyridine-5-carboxamide Derivatives as mGluR5 NAMs
Compound IDTargetActivity MetricValueComparator DrugTargetActivity MetricValue
Compound 19aD hmGluR5IC5022 nM[16]RiluzoleNMDA ReceptorIC5018 µM[17]
Compound 19aB hmGluR5IC5061 nM[16]RiluzoleKainate ReceptorIC50167 µM[17]
Compound 19dA hmGluR5IC5093 nM[16]RiluzoleVoltage-gated Na+ channelsKi0.2 µM[17]

Note: IC50 (Inhibitory Concentration 50) measures the potency of a drug in inhibiting a specific biological function. Riluzole is a drug used to treat amyotrophic lateral sclerosis (ALS) and is known to modulate glutamatergic neurotransmission, though it is not a specific mGluR5 NAM.[17][18][19][20][21]

Experimental Protocols

Calcium Mobilization Assay for mGluR5 NAM Activity:

  • Cell Culture: Use a stable cell line expressing human mGluR5 (e.g., HEK293A-hmGluR5).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of the test compound to the cells and incubate.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of glutamate (e.g., EC80) to induce a calcium response.

  • Data Acquisition: Measure the change in fluorescence intensity using a fluorescence plate reader. The IC50 value is determined by the compound's ability to inhibit the glutamate-induced calcium signal.[16][22]

Inositol Monophosphate (IP1) Accumulation Assay:

  • Cell Culture and Stimulation: Culture HEK293A-hmGluR5 cells and pre-incubate with the test compounds. Stimulate with an EC80 concentration of glutamate in the presence of LiCl (to inhibit IP1 degradation).

  • Cell Lysis: Lyse the cells to release intracellular IP1.

  • HTRF Assay: Detect the accumulated IP1 using a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).

  • Data Analysis: The IC50 value is calculated from the dose-dependent inhibition of the glutamate-induced IP1 accumulation.[23]

References

Comparative Efficacy Analysis of Thieno[3,2-b]pyridine Derivatives Against Known Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of novel thieno[3,2-b]pyridine derivatives against established inhibitors in two key areas of oncology research: direct kinase inhibition and anti-proliferative activity in triple-negative breast cancer. This objective comparison is supported by quantitative data from cited experimental studies, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Section 1: Thieno[3,2-b]pyridine Derivatives as Haspin Kinase Inhibitors

Recent studies have identified the thieno[3,2-b]pyridine scaffold as a promising foundation for the development of highly selective protein kinase inhibitors. One such derivative, MU1920, has demonstrated potent and selective inhibition of Haspin kinase, an enzyme crucial for mitotic progression.[1][2]

Efficacy Comparison: Thieno[3,2-b]pyridine Derivatives vs. Known Haspin Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of the thieno[3,2-b]pyridine derivative MU1920 in comparison to the well-characterized Haspin inhibitor, CHR-6494.

CompoundTargetIC50 (nM)Reference(s)
MU1920 (Thieno[3,2-b]pyridine)Haspin Kinase6[1][2]
CHR-6494 (Known Inhibitor)Haspin Kinase2[3][4][5][6]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Haspin Kinase Signaling Pathway

Haspin kinase plays a critical role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during mitosis.[7] Inhibition of Haspin disrupts this process, leading to mitotic arrest and cell death, making it an attractive target for cancer therapy.

Haspin_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Haspin Haspin H3T3ph Phosphorylated Histone H3 (T3) Haspin->H3T3ph Phosphorylates H3T3 Histone H3 Chromosomes Chromosome Alignment & Segregation H3T3ph->Chromosomes Ensures Proper

Caption: Haspin Kinase Signaling Pathway in Mitosis.

Experimental Protocol: In Vitro Haspin Kinase Inhibition Assay (LANCE Ultra TR-FRET)

The IC50 values for Haspin kinase inhibitors are typically determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE Ultra Kinase Assay. This method provides a robust and sensitive platform for measuring kinase activity in a high-throughput format.

Principle: The assay measures the phosphorylation of a ULight™-labeled substrate by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight-acceptor, resulting in a fluorescent signal that is proportional to the extent of substrate phosphorylation.

Workflow:

Kinase_Assay_Workflow cluster_workflow LANCE Ultra TR-FRET Kinase Assay A 1. Reaction Setup: Kinase, ULight-Substrate, ATP, and Inhibitor B 2. Incubation: Allow phosphorylation to occur A->B C 3. Detection: Add Eu-labeled antibody and EDTA to stop reaction B->C D 4. Signal Measurement: Read TR-FRET signal C->D

Caption: LANCE Ultra TR-FRET Kinase Assay Workflow.

Detailed Steps:

  • Reagent Preparation: Dilute the Haspin kinase, ULight-Histone H3 peptide substrate, ATP, and test compounds (e.g., MU1920, CHR-6494) to their final desired concentrations in kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the Haspin kinase, ULight-substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic phosphorylation.

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. Subsequently, add the Eu-labeled anti-phospho-Histone H3 antibody.

  • Signal Reading: After another incubation period (e.g., 60 minutes) to allow for antibody binding, measure the TR-FRET signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9][10][11]

Section 2: Anti-proliferative Activity of Thieno[3,2-b]pyridine Derivatives in Triple-Negative Breast Cancer (TNBC)

Derivatives of methyl thieno[3,2-b]pyridine-2-carboxylate have been synthesized and evaluated for their antitumor activity against triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options.

Efficacy Comparison: Thieno[3,2-b]pyridine Derivatives vs. Standard Chemotherapy in TNBC Cell Lines

The following table presents the 50% growth inhibition (GI50) values for several methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives compared to the IC50 values of standard-of-care chemotherapeutic agents in TNBC cell lines.

CompoundCell LineGI50 / IC50 (µM)Reference(s)
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) MDA-MB-23113[12][13][14]
Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate (2f) MDA-MB-46812.3[12]
Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate (2h) MDA-MB-4685.4[12]
Paclitaxel (Standard Chemotherapy)MDA-MB-2310.005 - 0.061[15][16]
Doxorubicin (Standard Chemotherapy)MDA-MB-231~0.05[17]
Doxorubicin (Standard Chemotherapy)MDA-MB-468~0.02[18]

Note: The GI50 value is the concentration of a compound that causes 50% inhibition of cell growth. The IC50 values for paclitaxel and doxorubicin represent the concentration required to inhibit cell viability by 50%. The significantly lower values (in the nanomolar range) for the standard chemotherapy agents indicate substantially higher potency compared to the tested thieno[3,2-b]pyridine derivatives (in the micromolar range) in these specific cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

The GI50 values for the thieno[3,2-b]pyridine derivatives were determined using the Sulforhodamine B (SRB) assay, a colorimetric method for assessing cell density based on the measurement of total cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Workflow:

SRB_Assay_Workflow cluster_workflow Sulforhodamine B (SRB) Assay A 1. Cell Seeding & Treatment: Plate cells and add test compounds B 2. Cell Fixation: Use trichloroacetic acid (TCA) A->B C 3. Staining: Add Sulforhodamine B (SRB) dye B->C D 4. Washing: Remove unbound dye C->D E 5. Solubilization & Reading: Dissolve bound dye and measure absorbance D->E

Caption: Sulforhodamine B (SRB) Assay Workflow.

Detailed Steps:

  • Cell Culture: Seed cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Discard the TCA and wash the plates multiple times with water to remove TCA and excess medium components. Allow the plates to air dry.

  • Staining: Add the SRB staining solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove the unbound SRB dye.

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (absorbance) at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of living cells. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.[19][20][21][22][23]

References

The Privileged Scaffold: A Guide to Cross-Reactivity Profiling of Methyl thieno[3,2-b]pyridine-6-carboxylate and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine core, the foundational structure of Methyl thieno[3,2-b]pyridine-6-carboxylate, is recognized in medicinal chemistry as a "privileged scaffold."[1][2][3][4] This designation indicates that this molecular framework is capable of interacting with a diverse range of biological targets, rather than a single, specific receptor or enzyme.[1][2][3] Derivatives of this versatile scaffold have demonstrated a wide array of biological activities, including promising antitumor effects, particularly against triple-negative breast cancer, and modulation of metabotropic glutamate receptor 5 (mGluR5), highlighting its potential in both oncology and neuroscience.[5][6][7][8]

Given this inherent polypharmacology, a comprehensive cross-reactivity profile is paramount for any new derivative, such as this compound. Such a profile is crucial for understanding its full spectrum of biological effects, identifying potential therapeutic applications, and flagging possible off-target liabilities early in the drug discovery process.

This guide provides a framework for the systematic cross-reactivity profiling of this compound, comparing its hypothetical performance against other privileged scaffolds to illustrate the process of building a comprehensive selectivity profile.

Comparative Selectivity Profiling

The following tables present hypothetical, yet representative, data from a tiered cross-reactivity screening approach. This illustrates how the selectivity profile of this compound might be compared against other common privileged scaffolds.

Table 1: Kinase Selectivity Panel (Illustrative Data)

Kinase TargetThis compound (% Inhibition at 10 µM)Scaffold A (e.g., Quinoline) (% Inhibition at 10 µM)Scaffold B (e.g., Indole) (% Inhibition at 10 µM)
EGFR158510
VEGFR2227812
SRC684555
ABL1755062
p38α (MAPK14)12258
CDK28185

Table 2: GPCR Binding Panel (Illustrative Data)

GPCR TargetThis compound (Ki in µM)Scaffold A (e.g., Piperidine) (Ki in µM)Scaffold B (e.g., Phenyl-imidazole) (Ki in µM)
mGluR50.85> 101.2
A2A> 100.5> 10
D2> 101.58.5
5-HT2A9.20.27.8
H1> 100.1> 10

Table 3: Antiproliferative Activity in Cancer Cell Lines (Illustrative Data)

Cell LineThis compound (GI50 in µM)Scaffold A (e.g., Thiazole) (GI50 in µM)Scaffold B (e.g., Pyrimidine) (GI50 in µM)
MDA-MB-231 (TNBC)5.215.88.1
MCF-7 (Breast)18.922.512.3
A549 (Lung)> 50> 5045.6
HCT116 (Colon)35.442.128.9

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable data. Below are protocols for the key experiments cited in this guide.

1. Kinase Panel Screening (Biochemical Assay)

  • Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.

  • Methodology: A radiometric assay, such as the [γ-³³P]-ATP filter binding assay, is a common method.

    • Kinase, substrate, and test compound are incubated in a buffer solution containing ATP and [γ-³³P]-ATP.

    • The reaction is initiated by the addition of a magnesium/ATP solution.

    • After incubation, the reaction is stopped, and the mixture is transferred to a filter membrane which captures the phosphorylated substrate.

    • Unreacted [γ-³³P]-ATP is washed away.

    • The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to a control reaction without the test compound.

2. GPCR Radioligand Binding Assay

  • Objective: To determine the binding affinity of the test compound for a panel of G-protein coupled receptors.

  • Methodology:

    • Cell membranes expressing the target GPCR are prepared.

    • A constant concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a filter mat.

    • The radioactivity retained on the filter is quantified.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

3. Sulforhodamine B (SRB) Cell Proliferation Assay

  • Objective: To assess the growth inhibitory effect of the test compound on various cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 48-72 hours).

    • After incubation, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with the sulforhodamine B dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

    • The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizing the Profiling Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the conceptual framework and workflow for cross-reactivity profiling of a privileged scaffold compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_profiling Tier 1: Broad Profiling cluster_analysis Data Analysis & Hit Identification cluster_tier2 Tier 2: Dose-Response cluster_output Final Output Compound This compound KinasePanel Kinase Panel (e.g., 96 kinases @ 10 µM) Compound->KinasePanel GPCRPanel GPCR Panel (e.g., 40 receptors @ 10 µM) Compound->GPCRPanel CellPanel Cancer Cell Line Panel (e.g., NCI-60 @ 10 µM) Compound->CellPanel Analysis Identify primary targets & off-targets (>50% inhibition) KinasePanel->Analysis GPCRPanel->Analysis CellPanel->Analysis IC50 Determine IC50/Ki for 'hit' targets Analysis->IC50 Profile Comprehensive Selectivity Profile IC50->Profile

Caption: Tiered workflow for cross-reactivity profiling.

signaling_pathway_concept cluster_compound Privileged Scaffold Compound cluster_targets Potential Biological Targets cluster_outcomes Cellular Outcomes Compound This compound Kinase Kinase Signaling (e.g., SRC, ABL1) Compound->Kinase GPCR GPCR Signaling (e.g., mGluR5) Compound->GPCR Other Other Cellular Targets Compound->Other Proliferation Inhibition of Proliferation Kinase->Proliferation SignalingMod Modulation of Signaling Pathways GPCR->SignalingMod Toxicity Potential Off-Target Toxicity Other->Toxicity

Caption: Polypharmacology of a privileged scaffold.

logical_relationship PrivScaffold Thieno[3,2-b]pyridine (Privileged Scaffold) Polypharm Potential for Polypharmacology PrivScaffold->Polypharm CrossReact Necessity of Broad Cross-Reactivity Profiling Polypharm->CrossReact Selectivity Understanding of Selectivity & Off-Target Effects CrossReact->Selectivity Therapeutic Informed Drug Development Selectivity->Therapeutic

Caption: Rationale for cross-reactivity profiling.

References

In Vivo Efficacy of Methyl Thieno[3,2-b]pyridine-2-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro efficacy of a series of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate analogs, a class of compounds with demonstrated anti-tumor potential. While the initial request specified analogs of "Methyl thieno[3,2-b]pyridine-6-carboxylate," the available published data focuses on the closely related 2-carboxylate isomers. This guide presents the findings on these analogs to inform current research and drug development efforts. The data herein is primarily drawn from a key study by Silva et al. on the anti-tumor properties of these compounds against Triple-Negative Breast Cancer (TNBC) cell lines.[1][2]

Comparative Efficacy of Analogs

The anti-tumor activity of a series of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate analogs was evaluated against two Triple-Negative Breast Cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. The results, summarized in the table below, highlight the half-maximal growth inhibitory concentrations (GI₅₀) for each compound.

Compound IDR Group (at position 3)GI₅₀ (μM) MDA-MB-231GI₅₀ (μM) MDA-MB-468Cytotoxicity against non-tumorigenic MCF-12A cells
2a Phenyl>20>20Low
2b 4-Methylphenyl>10>10Low
2c 4-Methoxyphenyl>10>10Low
2d 4-(Trifluoromethyl)phenyl>10>30Low
2e 4-Chlorophenyl 12.56 ± 1.88 >14 Low
2f 4-Cyanophenyl28.67 ± 1.348.73 ± 1.73Low
2g Pyridin-4-yl>20>20Low
2h Furan-3-yl>10>10Low

Data sourced from Silva et al.[1][2][3]

Among the tested analogs, Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (Compound 2e) emerged as the most promising candidate against the MDA-MB-231 cell line, with a GI₅₀ of 12.56 µM.[1][2][3] Further investigations revealed that Compound 2e reduced the number of viable MDA-MB-231 cells and inhibited cell proliferation.[1][2] Cell cycle analysis indicated that this compound caused an increase in the G0/G1 phase population and a decrease in the S phase, suggesting a cytostatic effect.[1] Notably, the study also indicated that apoptosis is likely not the primary mechanism of action for this compound.[1]

In Ovo Efficacy in a Tumor Xenograft Model

The most potent compound, Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (Compound 2e) , was further evaluated for its anti-tumor efficacy in an in ovo Chick Chorioallantoic Membrane (CAM) assay. This assay serves as a well-established in vivo model to study tumor growth and angiogenesis. The results demonstrated that Compound 2e significantly reduced the tumor size of MDA-MB-231 xenografts.[1][2]

Experimental Protocols

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The anti-proliferative activity of the synthesized compounds was determined using the sulforhodamine B (SRB) assay. Human triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) and a non-tumorigenic mammary epithelial cell line (MCF-12A) were used. Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, cells were treated with various concentrations of the test compounds for 48 hours. After the incubation period, cells were fixed with trichloroacetic acid and stained with SRB dye. The absorbance was measured at 510 nm using a microplate reader. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, was calculated for each compound.[3]

In Ovo Chick Chorioallantoic Membrane (CAM) Assay

The in vivo anti-tumor effect of Compound 2e was assessed using the CAM assay.

  • Egg Incubation: Fertilized chicken eggs were incubated at 37°C with 60% humidity.

  • Windowing: On embryonic day 3, a small window was created in the eggshell to expose the CAM.

  • Tumor Cell Implantation: On embryonic day 7, a suspension of MDA-MB-231 cells was inoculated onto the CAM.

  • Treatment: The tumors were allowed to grow for a few days, after which they were treated with Compound 2e.

  • Tumor Excision and Measurement: On a predetermined day, the tumors were excised from the CAM, and their size and weight were measured to determine the effect of the treatment compared to a control group.

Potential Signaling Pathway

While the precise mechanism of action for Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate analogs is still under investigation, the broader class of thieno[3,2-b]pyridine derivatives has been reported to inhibit various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase.[4] Inhibition of these kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a potential signaling pathway that may be targeted by these compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Src Src Kinase Ras Ras Src->Ras Src->PI3K PKC PKC PLC->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Compound Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (Potential Inhibitor) Compound->VEGFR2 Inhibition Compound->Src Inhibition

Caption: Potential signaling pathways inhibited by thienopyridine analogs.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the anti-tumor efficacy of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate analogs.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Analogs Methyl 3-arylthieno[3,2-b]pyridine -2-carboxylate Analogs Suzuki->Analogs InVitro In Vitro Screening (SRB Assay) Analogs->InVitro GI50 Determination of GI₅₀ InVitro->GI50 Lead Lead Compound Identification GI50->Lead InOvo In Ovo Efficacy (CAM Assay) Lead->InOvo Efficacy Anti-tumor Efficacy InOvo->Efficacy

Caption: Workflow for synthesis and efficacy testing.

References

A Comparative Analysis of Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and specificity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds being investigated, thieno[3,2-b]pyridines and thieno[2,3-b]pyridines have emerged as promising scaffolds for the development of potent anti-cancer agents. This guide provides a comparative analysis of methyl thieno[3,2-b]pyridine-6-carboxylate and various thieno[2,3-b]pyridine derivatives, summarizing their performance against cancer cells with supporting experimental data.

Overview of Anti-Cancer Activity

Both thieno[3,2-b]pyridine and thieno[2,3-b]pyridine cores have been utilized to generate derivatives with significant anti-proliferative effects against a range of human cancer cell lines. While sharing a common thienopyridine backbone, the isomeric difference in the fusion of the thiophene and pyridine rings leads to distinct pharmacological profiles and mechanisms of action.

This compound derivatives have demonstrated potent growth inhibitory activity, particularly when substituted at the 3 and 6 positions. Studies have highlighted their efficacy against breast, lung, and melanoma cancer cell lines, with some derivatives inducing cell cycle arrest and apoptosis.

Thieno[2,3-b]pyridine derivatives , on the other hand, have been extensively investigated as multi-targeting agents. Their anti-cancer effects have been attributed to the inhibition of key signaling molecules such as phosphoinositide-specific phospholipase C (PI-PLC), which is often upregulated in cancer. These derivatives have shown potent activity against breast, colon, and prostate cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of cell motility.

Quantitative Comparison of In Vitro Anti-Cancer Activity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative derivatives from both classes of compounds against various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Methyl 3-amino-6-[(4-methoxyphenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylateNCI-H460 (Lung)Not specified[1]
Methyl 3-amino-6-[(4-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylateNCI-H460 (Lung)Not specified[1]
Methyl 3-amino-6-[(2-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylateNCI-H460 (Lung)Not specified[1]
Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f)HepG2 (Liver)1.2[2]
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e)MDA-MB-231 (Breast)13[3]

Table 2: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideMDA-MB-231 (Breast)~2[4]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideMCF-7 (Breast)~2[4]
3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1)Various Breast Cancer Cell LinesLow nanomolar range[5]
Compound 4bHepG-2 (Liver)3.12[6]
Compound 4bMCF-7 (Breast)20.55[6]
Compound DJ160LNCaP, C42, PC3 (Prostate)< 0.05[7]
Compound 6cHCT-116 (Colon)0.011[8]
Compound 8cHCT-116 (Colon)0.015[8]
Compound 8dHCT-116 (Colon)0.024[8]
Compound 6cMDA-MB-231 (Breast)0.024[8]
Compound 8cMDA-MB-231 (Breast)0.021[8]
Compound 8dMDA-MB-231 (Breast)0.032[8]

Mechanisms of Action and Cellular Effects

This compound Derivatives

Derivatives of this compound have been shown to exert their anti-cancer effects through the modulation of the cell cycle and induction of apoptosis. For instance, promising derivatives were found to alter the normal cell cycle distribution in the NCI-H460 lung cancer cell line[1]. Specifically, one derivative was shown to induce apoptosis in this cell line[1]. Another study on a different derivative, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate, demonstrated a cell cycle arrest in the G2/M phase in HepG2 cells[2]. Furthermore, a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was found to increase the G0/G1 phase and decrease the S phase in MDA-MB-231 breast cancer cells[9].

G Proposed Mechanism of this compound Derivatives Thieno[3,2-b]pyridine Thieno[3,2-b]pyridine CellCycle Cell Cycle Progression Thieno[3,2-b]pyridine->CellCycle alters Apoptosis Apoptosis Thieno[3,2-b]pyridine->Apoptosis induces G2_M_Arrest G2/M Arrest CellCycle->G2_M_Arrest G0_G1_Increase G0/G1 Increase CellCycle->G0_G1_Increase CancerCellDeath Cancer Cell Death G2_M_Arrest->CancerCellDeath G0_G1_Increase->CancerCellDeath Apoptosis->CancerCellDeath

Caption: Proposed mechanism of action for this compound Derivatives.

Thieno[2,3-b]pyridine Derivatives

The anti-cancer activity of thieno[2,3-b]pyridine derivatives is often linked to their ability to inhibit PI-PLC, a key enzyme in signal transduction pathways that regulate cell growth, proliferation, and motility[5][10]. Inhibition of PI-PLC disrupts downstream signaling, leading to anti-proliferative effects. These compounds have been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, including prostate and breast cancer[7]. Furthermore, they can severely affect the morphology and migration of cancer cells[5]. Some derivatives also exhibit polypharmacology, targeting other proteins related to tumorigenesis such as tyrosyl DNA phosphodiesterase 1 (TDP 1) and the colchicine binding site in tubulin[7]. A notable effect of certain thieno[2,3-b]pyridine compounds is the induction of a shift from lipid to glucose metabolism in breast cancer cells[4].

G Signaling Pathway of Thieno[2,3-b]pyridine Derivatives cluster_0 Thieno[2,3-b]pyridine Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects Compound Thieno[2,3-b]pyridine Derivative PI_PLC PI-PLC Compound->PI_PLC inhibits Other_Targets Other Targets (TDP1, Tubulin, etc.) Compound->Other_Targets inhibits Metabolic_Shift Metabolic Shift (Lipid to Glucose) Compound->Metabolic_Shift G2_M_Arrest G2/M Arrest PI_PLC->G2_M_Arrest Migration_Inhibition Inhibition of Cell Migration PI_PLC->Migration_Inhibition Other_Targets->G2_M_Arrest Apoptosis Apoptosis Other_Targets->Apoptosis

Caption: Signaling pathway of Thieno[2,3-b]pyridine Derivatives.

Experimental Protocols

The evaluation of these compounds typically involves a series of in vitro assays to determine their anti-cancer potential.

Cell Proliferation and Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation. Cells are seeded in 96-well plates, treated with varying concentrations of the test compounds, and incubated. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is measured to determine the percentage of viable cells.

  • Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content. Cells are treated with the compounds, fixed, and then stained with SRB dye. The bound dye is solubilized, and the absorbance is measured to quantify cell mass.

  • ³H-Thymidine Incorporation Assay: This method assesses cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA. Cells are treated with the compounds and then incubated with ³H-thymidine. The amount of incorporated radioactivity is measured as a proxy for the rate of cell division[8].

  • Trypan Blue Exclusion Assay: This assay is used to count the number of viable cells. A cell suspension is mixed with trypan blue dye, which can only enter cells with compromised membranes (non-viable cells). Viable cells exclude the dye and remain unstained, allowing for their quantification under a microscope[3].

Cell Cycle Analysis
  • Flow Cytometry: To determine the effect of the compounds on the cell cycle, treated cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity[5][7].

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Co-staining with Annexin V and PI allows for the differentiation of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative)[4].

Cell Migration Assays
  • Wound Healing/Scratch Assay: A "scratch" or cell-free area is created in a confluent monolayer of cells. The ability of the cells to migrate and close the scratch over time is monitored and quantified in the presence and absence of the test compounds.

  • Transwell Migration Assay: Cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower surface of the membrane is quantified after a specific incubation period.

G Experimental Workflow for Anticancer Drug Screening Start Cancer Cell Lines Treatment Treatment with Thienopyridine Derivatives Start->Treatment Proliferation Cell Proliferation/ Viability Assays (MTT, SRB, etc.) Treatment->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI) Treatment->Apoptosis Migration Cell Migration Assays (Wound Healing) Treatment->Migration DataAnalysis Data Analysis (IC50, % Inhibition, etc.) Proliferation->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Migration->DataAnalysis End Identification of Lead Compounds DataAnalysis->End

Caption: Experimental Workflow for Anticancer Drug Screening.

Conclusion

Both this compound and thieno[2,3-b]pyridine derivatives represent valuable scaffolds in the development of novel anti-cancer therapeutics. The available data suggests that thieno[2,3-b]pyridine derivatives have been more extensively studied and, in many reported cases, exhibit highly potent, often nanomolar, activity against a broad range of cancer cell lines. Their mechanism of action appears to be multi-faceted, with PI-PLC inhibition being a key feature.

This compound derivatives also show significant promise, with demonstrated activity in the low micromolar range and clear effects on cell cycle progression and apoptosis. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to fully elucidate their potential and optimize their anti-cancer efficacy.

For researchers and drug development professionals, the choice between these two scaffolds may depend on the specific cancer type being targeted and the desired mechanistic profile. The thieno[2,3-b]pyridine framework appears to be a strong candidate for developing potent, multi-targeting agents, while the thieno[3,2-b]pyridine core offers a promising starting point for compounds that primarily act by inducing cell cycle arrest and apoptosis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl Thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl thieno[3,2-b]pyridine-6-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local, state, and federal regulations before handling or disposing of any chemical waste. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide comprehensive regulations for laboratory waste management.[1][2][3]

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.[4]

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[4]

  • Carefully collect the contaminated material into a designated, sealable hazardous waste container.[4]

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory's safety officer.

Quantitative Data Summary: Regulatory and Safety Parameters

ParameterGuideline/RegulationSource
Waste Classification Hazardous Waste (Assumed based on pyridine structure)EPA, RCRA[2]
PPE Requirements Goggles, gloves, lab coat, fume hoodOSHA[1][3]
Storage of Waste Labeled, sealed, compatible containers in a designated areaEPA, OSHA[2][7][8]
Disposal Method Incineration by a licensed waste disposal facilityEPA[5][6][9]
Spill Containment Absorbent, non-reactive material (e.g., vermiculite, sand)General Lab Safety

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible chemicals can react dangerously.[1]

  • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated, chemically compatible, and clearly labeled hazardous waste container.[7][8]

  • The container must be kept securely sealed when not in use.[7]

2. Labeling of Hazardous Waste:

  • Properly label the waste container with the words "Hazardous Waste."[9]

  • The label must clearly identify the contents, including the full chemical name: "this compound."

  • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Include the date of waste accumulation.

3. Temporary Storage in the Laboratory:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]

  • This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.[4][8]

  • Ensure the storage location is in a well-ventilated area, such as a fume hood or a ventilated cabinet.[2]

4. Arranging for Final Disposal:

  • Never dispose of this chemical down the drain or in regular trash. [4]

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical hygiene officer to arrange for the pickup and disposal of the hazardous waste.[10]

  • The waste will be transported to a licensed hazardous waste disposal facility, where it will likely be disposed of via high-temperature incineration.[5][6][9]

Mandatory Visualization: Disposal Workflow

DisposalWorkflow start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate->label store Store Sealed Container in Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup EHS Pickup and Transport to Licensed Facility contact_ehs->pickup disposal Final Disposal via Incineration pickup->disposal end End: Safe Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Methyl Thieno[3,2-b]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Methyl thieno[3,2-b]pyridine-6-carboxylate in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Safety GogglesMust be ANSI Z87.1 compliant and provide splash protection.[1][2][3] A face shield should be worn over safety goggles when there is a risk of splashing or a highly exothermic reaction.[1][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection against a broad range of chemicals.[1] For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and wash hands after removal.[4]
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat is required.[3] It should be fully buttoned to cover as much skin as possible.[1]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot; open-toed shoes, sandals, and perforated shoes are not permitted in the laboratory.[1][3]
Respiratory Protection Fume HoodAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Hazard Identification and Immediate First Aid

HazardDescriptionFirst Aid Measures
Oral Toxicity Similar compounds are classified as acutely toxic if swallowed.If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Skin Irritation May cause skin irritation upon contact.In case of skin contact, immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical advice.
Eye Irritation May cause serious eye irritation.In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation May cause respiratory irritation.If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

Step-by-Step Handling Protocol

Adherence to the following experimental workflow is crucial for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_fumehood 2. Prepare work area in a certified fume hood. prep_ppe->prep_fumehood prep_materials 3. Assemble all necessary materials and equipment. prep_fumehood->prep_materials handle_weigh 4. Weigh the solid compound in the fume hood. prep_materials->handle_weigh handle_dissolve 5. Dissolve in an appropriate solvent within the fume hood. handle_weigh->handle_dissolve handle_reaction 6. Perform the reaction under controlled conditions. handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate glassware and work surfaces. handle_reaction->cleanup_decontaminate cleanup_dispose 8. Dispose of waste in a designated hazardous waste container. cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE and wash hands thoroughly. cleanup_dispose->cleanup_remove_ppe

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper and contaminated gloves, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl thieno[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl thieno[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.